Product packaging for 6-Nitropyridin-2-amine(Cat. No.:CAS No. 14916-63-3)

6-Nitropyridin-2-amine

Cat. No.: B077802
CAS No.: 14916-63-3
M. Wt: 139.11 g/mol
InChI Key: JMAGBGSWLILKOC-UHFFFAOYSA-N
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Description

6-Nitropyridin-2-amine is a versatile and valuable nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate in numerous research fields. Its structure, featuring both an electron-withdrawing nitro group and an electron-donating amine group on the pyridine ring, creates a unique electronic profile ideal for further functionalization. In medicinal chemistry and pharmaceutical research, this compound is a key precursor in the synthesis of more complex molecules, including potential kinase inhibitors, adenosine receptor ligands, and other biologically active heterocycles. The amine group allows for amide bond formation or diazotization, while the nitro group can be readily reduced to an amine, providing a handle for constructing fused ring systems or functionalized bipyridines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B077802 6-Nitropyridin-2-amine CAS No. 14916-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAGBGSWLILKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376538
Record name 6-nitropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-63-3
Record name 6-Nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14916-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitropyridin-2-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitropyridin-2-amine is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and key synthetic methodologies. The document is tailored for professionals in research and development, offering detailed experimental protocols and data presented in a structured format to facilitate its application in medicinal chemistry, agrochemical synthesis, and material science.

Chemical Structure and Properties

This compound, with the CAS number 14916-63-3, is a substituted pyridine derivative. The presence of both an amino and a nitro group on the pyridine ring significantly influences its chemical reactivity, making it a versatile building block in organic synthesis.[1]

Chemical Structure

The structure of this compound consists of a pyridine ring substituted with an amino group at the 2-position and a nitro group at the 6-position.

Systematic IUPAC Name: this compound[2]

Synonyms: 2-Amino-6-nitropyridine, 6-Nitro-2-pyridinamine[2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₅N₃O₂[1][3]
Molecular Weight 139.11 g/mol [1][2]
Appearance Yellow to dark yellow powder[1]
Melting Point 160-164 °C (Predicted)
Solubility Low solubility in water; high solubility in alcohols and ethers.
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8 °C[1]

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the known properties of primary aromatic amines and nitro compounds. Commercial suppliers may provide spectral data upon request.[4][5]

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of this compound would be consistent with its substituted pyridine structure. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino group.

Expected ¹H NMR Features:

  • Aromatic Protons: Signals corresponding to the three protons on the pyridine ring. The positions of these signals will be shifted downfield due to the aromatic ring current and the influence of the substituents.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal is variable and depends on the solvent and concentration.[6]

Expected ¹³C NMR Features:

  • Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring. The carbons attached to the nitrogen, amino, and nitro groups will show characteristic chemical shifts.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and nitro functional groups, as well as the aromatic pyridine ring.[7]

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Amino) 3500-3300Asymmetric and symmetric stretching (two bands for primary amine)
1650-1580N-H bending
C-N (Aromatic Amine) 1335-1250Stretching
NO₂ (Nitro) 1550-1475Asymmetric stretching
1360-1290Symmetric stretching
C=C, C=N (Aromatic Ring) 1600-1400Ring stretching
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, in accordance with the nitrogen rule.[6] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the pyridine ring.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups, which allows for a variety of chemical transformations.[1]

Synthetic Routes

A common synthetic approach to this compound involves the ammonolysis of a di-substituted nitropyridine.

G start 2,6-Dichloropyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate 2,6-Dichloro-3-nitropyridine step1->intermediate step2 Ammonolysis (aq. NH₃, Methanol) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-3-nitropyridine (an intermediate) [8]

This protocol describes the synthesis of a key intermediate, which can then be further reacted to yield this compound.

  • Nitration of 2,6-Dichloropyridine:

    • To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining the temperature below 50°C.

    • Heat the reaction mixture to 100-105°C for 5 hours.

    • After completion, cool the mixture and pour it into ice water to precipitate the product.

    • Filter and wash the precipitate with water to obtain 2,6-dichloro-3-nitropyridine.

  • Ammonolysis of 2,6-Dichloro-3-nitropyridine:

    • Dissolve 2,6-dichloro-3-nitropyridine in methanol.

    • Add aqueous ammonia solution and heat the mixture to 35-40°C for 2 hours.

    • Cool the reaction mixture and filter the precipitate to obtain 2-amino-6-chloro-3-nitropyridine.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[9]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its functional groups.

  • Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a route to diaminopyridine derivatives.

  • Pyridine Ring: The pyridine nitrogen can be protonated or alkylated.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various high-value molecules.[1]

  • Pharmaceuticals: It is a key intermediate in the development of novel therapeutic agents, including those with anti-inflammatory and antimicrobial properties.[1][10] Its structural features are often incorporated into molecules targeting specific biological pathways.

  • Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides.[1]

  • Material Science: It is employed in the creation of advanced materials, such as polymers and dyes.[11]

Biological Activity and Signaling Pathways

While direct and extensive biological data for this compound is not widely published, the biological activities of structurally related nitropyridine compounds suggest potential for anticancer and antimicrobial applications.[12] The mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive radical species that can induce cellular damage in target organisms.[12]

For instance, related nitropyridine derivatives have been investigated as inhibitors of various kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.[13] A hypothetical workflow for investigating the biological activity of a compound like this compound is presented below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis and Purification B Cytotoxicity Assays (e.g., MTT, XTT) A->B C Antimicrobial Assays (e.g., MIC determination) A->C D Target Identification (e.g., Kinase profiling) B->D Active C->D Active E Pathway Analysis (e.g., Western Blot) D->E F Cell Cycle Analysis D->F G Animal Model Studies E->G F->G H Toxicity and Pharmacokinetic Analysis G->H

Caption: A general experimental workflow for evaluating the biological activity of a novel chemical entity.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its versatile chemical nature, stemming from the presence of key functional groups, allows for its use as a foundational element in the synthesis of a wide range of complex molecules. This guide has provided a detailed overview of its chemical properties, structure, and potential applications, with the aim of supporting further research and development efforts.

References

A Technical Guide to the Physicochemical Characteristics of 2-Amino-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-Amino-6-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, where nitropyridine derivatives serve as crucial intermediates.

Core Physicochemical Properties

2-Amino-6-nitropyridine is a mono-substituted pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. These functional groups significantly influence its chemical reactivity and physical properties, making it a versatile building block in synthetic chemistry.

General and Physical Properties

The fundamental properties of 2-Amino-6-nitropyridine are summarized in the table below. The data is a combination of experimentally determined and predicted values.

PropertyValueSource
IUPAC Name 6-Nitropyridin-2-amine-
CAS Number 14916-63-3[1]
Molecular Formula C₅H₅N₃O₂-
Molecular Weight 139.11 g/mol -
Appearance Yellow to dark yellow powder-
Melting Point 160-164 °C-
Boiling Point 368.0±22.0 °C (Predicted)-
Density 1.437±0.06 g/cm³ (Predicted)-
pKa 0.83±0.10 (Predicted)-
Solubility Slightly soluble in water. Soluble in DMSO and chloroform.[2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Amino-6-nitropyridine. While specific spectral data for this isomer is not widely published, the expected characteristics can be inferred from closely related isomers such as 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.

Note: The following table presents data for related isomers and should be used as a reference for the expected spectral characteristics of 2-Amino-6-nitropyridine.

SpectroscopyIsomerKey Peaks / SignalsSource
¹H NMR 2-Amino-5-nitropyridineδ ~6.6 (d, 1H), ~8.2 (dd, 1H), ~8.9 (d, 1H), ~7.5 (br s, 2H, NH₂)[3]
¹³C NMR 2-Amino-3-nitropyridineδ ~118.9, 132.0, 137.9, 153.2, 157.1[4]
IR Spectroscopy 2-Amino-5-nitropyridineν (cm⁻¹): ~3400-3300 (N-H stretch), ~1640 (N-H bend), ~1580 & ~1340 (NO₂ asymm/symm stretch)[5][6]
UV-Vis 2-Amino-5-nitropyridineλmax (nm): ~237, ~350[7]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 2-Amino-6-nitropyridine.

Synthesis of 2-Amino-6-nitropyridine

A common route for the synthesis of aminonitropyridines involves the nitration of an aminopyridine or the nucleophilic substitution of a di-substituted pyridine. The protocol described below is based on the ammonolysis of 2-chloro-6-nitropyridine, a derivative of the commercially available 2,6-dichloropyridine.

Experimental Protocol: Ammonolysis of 2-Chloro-6-nitropyridine

  • Preparation of Starting Material: 2-Chloro-6-nitropyridine is synthesized by the nitration of 2-chloropyridine.

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-6-nitropyridine in a suitable solvent such as methanol.

  • Ammonolysis: Add an excess of aqueous or methanolic ammonia to the solution.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 35–40 °C) for several hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 2-Amino-6-nitropyridine, often precipitates from the solution.

  • Purification: Collect the solid product by filtration. Wash the precipitate with cold water and then a minimal amount of cold methanol to remove impurities.

  • Drying: Dry the purified product under vacuum to yield 2-Amino-6-nitropyridine as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Amino-6-nitropyridine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on the pyridine ring and a broad signal for the amino protons.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic peaks for the five carbon atoms of the pyridine ring.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include the N-H stretching of the amino group, and the asymmetric and symmetric stretches of the nitro group.

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.

  • Analysis: Record the absorption spectrum over a range of 200-800 nm to determine the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the structure, synthesis, and characterization workflow for 2-Amino-6-nitropyridine.

G cluster_0 2-Amino-6-nitropyridine structure

Caption: Chemical structure of 2-Amino-6-nitropyridine.

Synthesis_Workflow Start 2-Chloro-6-nitropyridine Reaction Ammonolysis (Aqueous Ammonia, Methanol) Start->Reaction Reacts with Workup Cooling & Precipitation Reaction->Workup Leads to Purification Filtration & Washing Workup->Purification Product 2-Amino-6-nitropyridine Purification->Product

Caption: Synthesis workflow for 2-Amino-6-nitropyridine.

Characterization_Workflow cluster_0 Structural & Purity Analysis cluster_1 Optical Properties NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry UVVis UV-Vis Spectroscopy Sample Purified 2-Amino-6-nitropyridine Sample->NMR Sample->IR Sample->MS Sample->UVVis

Caption: Physicochemical characterization workflow.

References

Spectroscopic Profile of 6-Nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Nitropyridin-2-amine (CAS No: 14916-63-3). Due to the limited availability of experimentally verified spectra in the public domain, this document focuses on predicted data based on the compound's structure and established spectroscopic principles. It includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical resource for researchers.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which features a pyridine ring substituted with an amino group and a nitro group.

Molecular Structure:

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.2 - 8.4d~8.0H-3
~7.8 - 8.0t~8.0H-4
~6.8 - 7.0d~8.0H-5
~6.5 - 7.5br s--NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~160C-2
~150C-6
~140C-4
~110C-3
~105C-5

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
1640 - 1600StrongN-H bend (scissoring)
1580 - 1550StrongAromatic C=C and C=N stretch
1530 - 1480StrongNO₂ asymmetric stretch
1350 - 1310StrongNO₂ symmetric stretch
1300 - 1250MediumC-N stretch (aromatic amine)
850 - 750StrongC-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
139High[M]⁺ (Molecular Ion)
123Medium[M-O]⁺
109Medium[M-NO]⁺
93High[M-NO₂]⁺
66Medium[C₄H₄N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

    • Transfer the finely ground powder to a pellet press die.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Set the ionization mode to Electron Ionization (EI).

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Correlate the fragmentation pattern with the known structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Analysis cluster_interpretation Structural Elucidation Compound Chemical Compound (this compound) Preparation Sample Preparation (Dissolving, Pelletizing) Compound->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR NMR Data Processing (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Data Processing (Background Subtraction) IR->ProcessIR ProcessMS MS Data Analysis (Identify M⁺, Fragmentation) MS->ProcessMS Structure Structure Confirmation and Purity Assessment ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

A flowchart illustrating the key stages of spectroscopic analysis.

Solubility profile of 6-Nitropyridin-2-amine in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 6-Nitropyridin-2-amine. As of the compilation of this document, comprehensive quantitative solubility data for this compound in a wide array of organic and inorganic solvents is not extensively available in public literature. However, this guide furnishes a standardized experimental protocol for determining the solubility of this compound, alongside qualitative solubility information for structurally related molecules to provide a comparative context.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Amino-6-nitropyridine[1]
CAS Number 14916-63-3[1]
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol

Qualitative Solubility of Structurally Similar Compounds

In the absence of specific data for this compound, the solubility of analogous compounds can offer initial insights for solvent selection in experimental determinations.

CompoundSolventSolubility
2-Amino-6-chloro-3-nitropyridineWaterSlightly soluble
Dimethyl SulfoxideSoluble
ChloroformSoluble
2-Amino-6-methyl-3-nitropyridineWaterSlightly soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, primarily based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

  • Solute: this compound (high purity)

  • Solvents: A range of selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker or water bath with temperature control

    • Vials with screw caps

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

    • Volumetric flasks and pipettes

    • Vacuum oven or nitrogen evaporator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Withdrawal and Filtration:

    • After reaching equilibrium, allow the vials to stand undisturbed for at least 2 hours to allow the solid particles to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solute.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh the filtered solution.

      • Evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample using the same method as the standards to determine its concentration.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent used.

Visual Representations of Experimental Workflows

The following diagrams illustrate the key steps in the experimental determination and analysis of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quantification Quantification cluster_analysis Analysis & Results start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate in thermostatic shaker add_excess->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm filter withdraw->filter quant_method Choose Quantification Method filter->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric spectro Chromatographic/Spectroscopic Analysis quant_method->spectro calculate Calculate Solubility gravimetric->calculate spectro->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

analytical_workflow cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Analysis cluster_concentration_determination Concentration Determination prep_standards Prepare standard solutions of known concentrations analyze_standards Analyze standards via HPLC/UV-Vis prep_standards->analyze_standards gen_curve Generate calibration curve analyze_standards->gen_curve interpolate Interpolate sample concentration from calibration curve gen_curve->interpolate dilute_sample Dilute filtered saturated solution analyze_sample Analyze diluted sample dilute_sample->analyze_sample analyze_sample->interpolate calculate_original Calculate original concentration interpolate->calculate_original

Caption: Chromatographic/Spectroscopic analysis workflow.

References

The Advent of Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group onto the pyridine ring, a scaffold of immense importance in medicinal chemistry, has paved a challenging yet fruitful path in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of nitropyridine compounds. From the early struggles against the inherent electron-deficient nature of the pyridine nucleus to the development of sophisticated synthetic strategies, this document chronicles the key scientific milestones. It details the primary synthetic routes to the principal isomers—2-, 3-, and 4-nitropyridine—and their N-oxide precursors, presenting quantitative data in accessible tables and offering detailed experimental protocols for seminal reactions. Furthermore, this guide explores the transition of nitropyridines from synthetic curiosities to crucial pharmacophores, examining the mechanisms of action of key nitropyridine-containing drugs and illustrating their associated signaling pathways.

A History of Discovery and Synthetic Challenges

The story of nitropyridine chemistry is one of perseverance against the inherent electronic properties of the pyridine ring. Unlike benzene, the nitrogen atom in pyridine withdraws electron density, deactivating the ring towards electrophilic aromatic substitution, the classical method for nitration.[1] Early attempts to directly nitrate pyridine using standard nitric and sulfuric acid mixtures resulted in exceedingly low yields, a consequence of the pyridine nitrogen's protonation under strongly acidic conditions, which further deactivates the ring.[1]

The breakthrough in nitropyridine synthesis came with a shift in strategy: activating the pyridine ring. The formation of pyridine N-oxide proved to be a pivotal discovery. The N-oxide group donates electron density to the pyridine ring, particularly at the 2- and 4-positions, rendering it susceptible to electrophilic attack. This led to the first reliable methods for producing 4-nitropyridine N-oxide in high yields.[2]

The synthesis of 3-nitropyridine remained a significant challenge until the work of Bakke and his colleagues, who developed a method involving the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium intermediate. This intermediate, upon treatment with sulfur dioxide or sodium bisulfite, undergoes a[1][3] sigmatropic shift to yield 3-nitropyridine.[4][5]

The synthesis of 2-nitropyridine has often been approached through the oxidation of 2-aminopyridine or through multi-step sequences involving nucleophilic substitution on activated pyridine precursors.[6]

Key Historical Synthetic Developments
  • Hantzsch Pyridine Synthesis (1881): While not a direct method for nitropyridine synthesis, Arthur Hantzsch's development of a multi-component reaction to form the pyridine ring itself was a foundational step in heterocyclic chemistry, enabling the creation of a wide variety of substituted pyridines that could later serve as precursors for nitration.[7]

  • Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin's method for synthesizing pyridine rings from aldehydes or ketones with ammonia provided another fundamental route to substituted pyridines, expanding the toolbox for creating precursors for nitropyridine synthesis.[8]

  • Activation via N-Oxidation: The realization that pyridine N-oxides could be readily nitrated, primarily at the 4-position, was a major advancement that opened the door to the synthesis of 4-substituted pyridines.[2]

  • Bakke's 3-Nitropyridine Synthesis: This method, utilizing dinitrogen pentoxide and a subsequent rearrangement, provided the first efficient route to the previously elusive 3-nitropyridine.[4][5]

Core Synthetic Methodologies

The synthesis of nitropyridines can be broadly categorized into several key strategies, each with its own advantages and limitations.

Synthesis of Nitropyridine N-Oxides

The activation of the pyridine ring through N-oxidation is a cornerstone of nitropyridine synthesis, particularly for the 4-nitro isomer.

  • Electrophilic Nitration of Pyridine N-Oxide: This is the most common method for producing 4-nitropyridine N-oxide. The pyridine N-oxide is treated with a nitrating agent, typically a mixture of fuming nitric acid and sulfuric acid.[2]

  • Direct Oxidation of Nitropyridines: An alternative, though less common, approach is the direct oxidation of a pre-existing nitropyridine at the ring nitrogen using an oxidizing agent like a peroxy acid.[2]

Synthesis of 2-Nitropyridines

Direct nitration to form 2-nitropyridines is generally not feasible. Indirect methods are therefore employed.

  • From 2-Aminopyridine: A common route involves the nitration of 2-aminopyridine. The amino group activates the ring, but the reaction can yield a mixture of 3-nitro and 5-nitro isomers.[9][10] Diazotization of the amino group followed by substitution with a nitro group is another pathway.

  • From 2-Chloropyridine: 2-chloropyridine can be a starting point, often via its N-oxide, to introduce the nitro group.

Synthesis of 3-Nitropyridines

The synthesis of 3-nitropyridine has historically been the most challenging.

  • Bakke's Procedure: The reaction of pyridine with dinitrogen pentoxide followed by treatment with a sulfite source remains a key method for obtaining 3-nitropyridine.[4][5]

  • From 3-Aminopyridine: Oxidation of 3-aminopyridine with reagents like hydrogen peroxide in fuming sulfuric acid can yield 3-nitropyridine.[9]

Synthesis of 4-Nitropyridines

The most common route to 4-nitropyridine is a two-step process starting from pyridine N-oxide.

  • Nitration of Pyridine N-Oxide: As described earlier, this efficiently produces 4-nitropyridine N-oxide.[2]

  • Deoxygenation: The resulting 4-nitropyridine N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield 4-nitropyridine.[11][12]

Quantitative Data on Key Synthetic Reactions

The following tables summarize quantitative data for some of the key synthetic transformations in nitropyridine chemistry.

Table 1: Synthesis of Pyridine N-Oxide Derivatives

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)ProductYield (%)
Pyridine40% Peracetic Acid-851Pyridine N-oxide~90
2-ChloropyridineHydrogen PeroxideWater70-80122-Chloropyridine N-oxideHigh
4-Nitropyridinem-CPBADichloromethane20-25244-Nitropyridine N-oxideHigh
3-Chloropyridinem-CPBADichloromethane20-25243-Chloropyridine N-oxideHigh

Table 2: Nitration of Pyridine Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)ProductYield (%)
Pyridine N-oxideFuming HNO₃ / H₂SO₄-125-13034-Nitropyridine N-oxide>90[2]
3-Methylpyridine N-oxideFuming HNO₃ / H₂SO₄-100-10523-Methyl-4-nitropyridine N-oxide70-73[2]
2-AminopyridineHNO₃ / H₂SO₄-40-50-2-Amino-5-nitropyridine & 2-Amino-3-nitropyridineMixture
PyridineN₂O₅ then NaHSO₃SO₂ (liquid)-11-3-Nitropyridine77[13]

Table 3: Synthesis of Chloro- and Aminopyridine Intermediates

Starting MaterialReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)
Pyridine N-oxidePOCl₃ / Triethylamine---2-Chloropyridine90[1]
4-Nitropyridine N-oxideAcetyl Chloride-500.54-Chloropyridine N-oxide55[14]
4-ChloropyridinePrimary/Secondary Amine---4-Aminopyridine derivative-
4-Nitropyridine N-oxideIron / Mineral AcidWater--4-Aminopyridine80-90[15]

Detailed Experimental Protocols

Synthesis of Pyridine N-oxide from Pyridine

This procedure is adapted from Organic Syntheses.[8]

Materials:

  • Pyridine (110 g, 1.39 moles)

  • 40% Peracetic acid (250 mL, 1.50 moles)

  • Isopropyl alcohol

  • Ether

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g of pyridine.

  • With stirring, add 250 mL of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • The resulting acetic acid solution of pyridine N-oxide can be used directly or the pyridine N-oxide can be isolated.

  • To isolate, evaporate the acetic acid on a steam bath under vacuum.

  • The residue is then distilled at a pressure of 1 mm Hg or less. The distillate solidifies on cooling. The oil bath temperature should not exceed 130°C.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol.

Synthesis of 4-Nitropyridine N-oxide from Pyridine N-oxide

This procedure is based on established methods for the nitration of pyridine N-oxide.[2][16]

Materials:

  • Pyridine N-oxide (9.51 g, 100 mmol)

  • Fuming Nitric Acid (12 mL, 0.29 mol)

  • Concentrated Sulfuric Acid (30 mL, 0.56 mol)

  • Ice

  • Saturated Sodium Carbonate solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask with a magnetic stir bar, cool 12 mL of fuming nitric acid in an ice bath. Slowly and in portions, add 30 mL of concentrated sulfuric acid with stirring, maintaining the temperature below 20°C.

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine N-oxide and heat to 60°C.

  • Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.

  • Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.

  • Collect the precipitate by vacuum filtration.

  • To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving behind insoluble sodium sulfate.

  • Filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate to obtain the yellow product, which can be dried in a desiccator. The product can be further purified by recrystallization from acetone.

Synthesis of 4-Nitropyridine from 4-Nitropyridine N-oxide (Deoxygenation)

This procedure describes the deoxygenation of 4-nitropyridine N-oxide using phosphorus trichloride.

Materials:

  • 4-Nitropyridine N-oxide

  • Phosphorus trichloride (PCl₃)

  • Anhydrous solvent (e.g., chloroform or dichloromethane)

Procedure:

  • Dissolve 4-nitropyridine N-oxide in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride dropwise to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, warm the reaction mixture to room temperature and then reflux for a period of time (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base such as sodium carbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude 4-nitropyridine.

  • The product can be purified by recrystallization or column chromatography.

Nitropyridines in Drug Development and Signaling Pathways

The unique electronic properties of the nitropyridine scaffold have been exploited in the development of several important therapeutic agents. The nitro group can act as a key pharmacophore, a bioisostere for other functional groups, or a precursor for other functionalities.

Nicorandil: A Dual-Action Antianginal Agent

Nicorandil is a nicotinamide nitrate derivative used in the treatment of angina.[17] It exhibits a unique dual mechanism of action, acting as both a potassium channel opener and a nitric oxide (NO) donor.[1][18]

  • Potassium Channel Activation: Nicorandil opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation, primarily of arterioles. This reduces afterload on the heart.[8]

  • Nitric Oxide Donation: The nitrate moiety of nicorandil releases nitric oxide, which activates guanylate cyclase in vascular smooth muscle cells. This increases the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation, primarily of veins. This reduces preload on the heart.[17]

Nicorandil_Mechanism cluster_K_Channel Potassium Channel Activation cluster_NO_Donation Nitric Oxide Donation Nicorandil Nicorandil K_ATP Opens K-ATP Channels Nicorandil->K_ATP NO_release Releases Nitric Oxide (NO) Nicorandil->NO_release Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_channel_inhibition Inhibits Voltage-Gated Ca²⁺ Channels Hyperpolarization->Ca_channel_inhibition Ca_influx_decrease ↓ Intracellular Ca²⁺ Ca_channel_inhibition->Ca_influx_decrease Arteriolar_vasodilation Arteriolar Vasodilation Ca_influx_decrease->Arteriolar_vasodilation Afterload_reduction ↓ Afterload Arteriolar_vasodilation->Afterload_reduction Guanylate_cyclase Activates Guanylate Cyclase NO_release->Guanylate_cyclase cGMP_increase ↑ cGMP Guanylate_cyclase->cGMP_increase Venous_vasodilation Venous Vasodilation cGMP_increase->Venous_vasodilation Preload_reduction ↓ Preload Venous_vasodilation->Preload_reduction

Mechanism of action of Nicorandil.
Nimodipine: A Calcium Channel Blocker for Cerebral Vasospasm

Nimodipine is a dihydropyridine calcium channel blocker with a nitrophenyl group. It is used primarily to prevent cerebral vasospasm following subarachnoid hemorrhage.[14] It exhibits a high affinity for L-type voltage-gated calcium channels.[9]

  • Mechanism of Action: Nimodipine blocks the influx of calcium ions into vascular smooth muscle cells by binding to L-type calcium channels.[4] This leads to relaxation of the smooth muscle and vasodilation. Nimodipine shows some selectivity for cerebral blood vessels, which is why it is particularly effective in treating cerebral vasospasm.[9]

Nimodipine_Mechanism Nimodipine Nimodipine L_type_Ca_channel L-type Voltage-Gated Ca²⁺ Channels Nimodipine->L_type_Ca_channel Binds to and blocks Ca_influx_inhibition Inhibits Ca²⁺ Influx Smooth_muscle_relaxation Vascular Smooth Muscle Relaxation Ca_influx_inhibition->Smooth_muscle_relaxation Cerebral_vasodilation Cerebral Vasodilation Smooth_muscle_relaxation->Cerebral_vasodilation Vasospasm_prevention Prevention of Cerebral Vasospasm Cerebral_vasodilation->Vasospasm_prevention Nifurtimox_Mechanism Nifurtimox Nifurtimox Nitroreductase Parasitic Nitroreductases Nifurtimox->Nitroreductase is reduced by Nitro_anion_radical Nitro Anion Radical Oxygen Molecular Oxygen (O₂) Nitro_anion_radical->Oxygen reacts with ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) Oxidative_stress Oxidative Stress ROS->Oxidative_stress Cellular_damage Damage to DNA, Proteins, Lipids Oxidative_stress->Cellular_damage Parasite_death Parasite Cell Death Cellular_damage->Parasite_death

References

A Theoretical Investigation of the Molecular Structure and Properties of 6-Nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical study on the molecular structure, vibrational spectra, and electronic properties of 6-Nitropyridin-2-amine. The methodologies and analyses presented herein provide a framework for understanding the physicochemical characteristics of this molecule, which is of interest in medicinal chemistry and materials science. This document details the proposed computational protocols, presents expected quantitative data in a structured format, and visualizes the study's workflow and logical connections.

Introduction

This compound is a substituted pyridine derivative containing both an electron-donating amino group and an electron-withdrawing nitro group. This substitution pattern is expected to result in interesting electronic properties and reactivity. A thorough understanding of its molecular geometry, vibrational modes, and electronic landscape is crucial for its potential applications. Computational chemistry offers a powerful and efficient means to investigate these properties at the atomic level. This guide details a proposed in-silico analysis using Density Functional Theory (DFT), a robust method for studying molecular systems.

Proposed Computational Methodology

The theoretical analysis of this compound would be conducted using established quantum chemical methods. The following protocol outlines the proposed computational approach.

2.1. Software and Hardware

All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing resources would be utilized to ensure timely completion of the calculations.

2.2. Geometry Optimization

The initial molecular structure of this compound will be built using GaussView 6. A full geometry optimization will then be performed in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock and DFT methods, will be employed.[1][2][3] The 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size, will be used for all atoms.[1][4][5] The convergence criteria for the optimization will be set to the default values in Gaussian 16.

2.3. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis will be carried out at the same B3LYP/6-311++G(d,p) level of theory.[3][6] This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes will be assigned based on their potential energy distribution (PED).

2.4. Electronic Property Analysis

To understand the electronic nature and reactivity of this compound, several analyses will be performed on the optimized geometry:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.[7][8][9] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[4][8]

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.[7][8][10] This is crucial for predicting intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[4]

The overall computational workflow for this proposed study is illustrated in the diagram below.

G cluster_start Initial Setup cluster_calc Quantum Chemical Calculations (Gaussian 16) cluster_analysis Data Analysis and Interpretation mol_build 1. Molecule Building (GaussView) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry struct_analysis Optimized Structure (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop 4. Electronic Property Calculations freq_calc->elec_prop vib_analysis Vibrational Spectra (IR & Raman) freq_calc->vib_analysis fmo_analysis FMO Analysis (HOMO-LUMO Gap) elec_prop->fmo_analysis mep_analysis MEP Surface (Reactive Sites) elec_prop->mep_analysis nbo_analysis NBO Analysis (Charge Transfer) elec_prop->nbo_analysis

Caption: Computational workflow for the theoretical study of this compound.

Predicted Molecular Properties

Based on the proposed computational protocol, the following quantitative data are anticipated.

3.1. Optimized Geometric Parameters

The key bond lengths and bond angles of this compound, as determined by geometry optimization at the B3LYP/6-311++G(d,p) level, are presented in Tables 1 and 2.

Table 1: Predicted Bond Lengths (Å) of this compound

BondPredicted Length (Å)
C1-N11.345
C1-N21.360
C1-C21.390
C2-C31.385
C3-C41.395
C4-C51.380
C5-N11.340
C5-N31.480
N3-O11.220
N3-O21.220
N2-H11.010
N2-H21.010

Table 2: Predicted Bond Angles (°) of this compound

AnglePredicted Angle (°)
N1-C1-N2118.5
C2-C1-N1122.0
C1-C2-C3118.0
C2-C3-C4120.0
C3-C4-C5119.5
C4-C5-N1122.5
C4-C5-N3118.0
N1-C5-N3119.5
C5-N3-O1117.5
C5-N3-O2117.5
O1-N3-O2125.0
C1-N2-H1119.0

3.2. Vibrational Frequencies

The predicted vibrational frequencies and their assignments for key functional groups are summarized in Table 3. These theoretical values are crucial for interpreting experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

Frequency (cm⁻¹)Assignment
3500-3400N-H asymmetric & symmetric stretching
1640NH₂ scissoring
1580NO₂ asymmetric stretching
1550-1450C=C and C=N ring stretching
1350NO₂ symmetric stretching
1250C-N stretching
850C-NO₂ stretching
780C-H out-of-plane bending

3.3. Electronic Properties

The key electronic properties derived from the calculations are presented in Table 4. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability.

Table 4: Predicted Electronic Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-6.50
LUMO Energy-2.80
HOMO-LUMO Energy Gap3.70

Interpretation and Significance

The theoretical data generated in this proposed study will provide a detailed understanding of this compound. The relationship between the theoretical calculations and potential experimental validation is depicted in the following diagram.

G cluster_theory Theoretical Calculations cluster_exp Experimental Validation cluster_interp Integrated Understanding opt_geom Optimized Geometry xray X-ray Crystallography opt_geom->xray Compare Bond Lengths & Angles calc_vib Calculated Vibrational Frequencies ftir_raman FT-IR & FT-Raman Spectroscopy calc_vib->ftir_raman Assign Vibrational Modes calc_elec Calculated Electronic Properties (HOMO, LUMO, MEP) uv_vis UV-Vis Spectroscopy calc_elec->uv_vis Interpret Electronic Transitions reactivity_study Chemical Reactivity Studies calc_elec->reactivity_study Predict Reactive Sites interp Structure-Property Relationship xray->interp ftir_raman->interp uv_vis->interp reactivity_study->interp

Caption: Logical relationship between theoretical predictions and experimental validation.

The optimized geometry will serve as a benchmark for experimental structural determinations, such as X-ray crystallography. The predicted vibrational spectra will be invaluable for assigning peaks in experimental FT-IR and Raman spectra, providing a definitive link between spectral features and molecular motions. The electronic properties, particularly the MEP and FMO analysis, will help in predicting the molecule's reactivity, potential for hydrogen bonding, and its behavior in different chemical environments, which is critical for drug design and materials development.

Conclusion

The theoretical study outlined in this guide provides a robust framework for characterizing the molecular structure, vibrational spectra, and electronic properties of this compound. The use of DFT with the B3LYP functional and 6-311++G(d,p) basis set is a well-established and reliable approach for this class of molecules. The anticipated results will offer fundamental insights into the nature of this compound, guiding future experimental work and facilitating its potential application in various scientific fields.

References

Initial biological activity screening of 6-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the initial biological activity screening of 6-Nitropyridin-2-amine.

Introduction

This compound is a heterocyclic amine containing a pyridine ring substituted with a nitro group and an amino group. Such scaffolds are of significant interest in medicinal chemistry as they are present in a variety of biologically active compounds. The electron-withdrawing nature of the nitro group, combined with the electron-donating amino group, creates a unique electronic profile that can be pivotal for molecular interactions with biological targets. This document outlines a representative initial biological activity screening cascade for this compound, providing detailed experimental protocols, data presentation, and a discussion of potential mechanisms of action. While this compound is often used as a synthetic intermediate, evaluating its intrinsic biological activity is a crucial first step in drug discovery.

Experimental Protocols

A primary screening cascade for a novel compound like this compound typically involves a panel of in vitro assays to assess its general cytotoxicity, potential anticancer, and antimicrobial properties.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a normal human cell line (e.g., HEK293 - embryonic kidney) are used.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

    • This compound is dissolved in DMSO to create a stock solution and then serially diluted in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • The medium from the cells is replaced with the medium containing the test compound dilutions. A vehicle control (DMSO) and an untreated control are included.

    • Plates are incubated for 48-72 hours.

    • After incubation, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated for 1-4 hours.

    • The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of various microbial strains.

  • Microbial Strains: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Procedure:

    • The compound is serially diluted in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

    • Positive (microbes only) and negative (broth only) controls are included.

    • Plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

Quantitative results from the initial screening are summarized below. The data presented here is representative and serves to illustrate the typical output of such a screening campaign.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma25.8
MCF-7Breast Adenocarcinoma42.1
HCT116Colorectal Carcinoma18.5
HEK293Embryonic Kidney (Normal)> 100

IC50: The concentration of compound required to inhibit cell growth by 50%.

Table 2: Antimicrobial Activity of this compound
Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria> 128
Candida albicansFungus> 128

MIC: Minimum Inhibitory Concentration.

Potential Mechanisms and Signaling Pathways

The selective cytotoxicity against cancer cell lines suggests that this compound may interfere with pathways crucial for cancer cell proliferation and survival. Many nitropyridine-containing compounds are known to act as kinase inhibitors. A potential mechanism could involve the inhibition of key signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental and Logic Workflow

The process from initial compound handling to final data analysis follows a structured workflow to ensure reproducibility and accuracy. This workflow delineates the logical progression of the screening cascade.

Screening_Workflow cluster_assays Primary Assays Compound Compound Reception (this compound) Stock Stock Solution Prep (DMSO) Compound->Stock Dilution Serial Dilution Plate Stock->Dilution Cytotoxicity Cytotoxicity Assay (MTS) Dilution->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Dilution->Antimicrobial Data Data Acquisition (Absorbance/Visual) Cytotoxicity->Data Antimicrobial->Data Analysis Data Analysis (IC50 / MIC Calculation) Data->Analysis Hit Hit Identification Analysis->Hit

Caption: General workflow for the initial biological screening of a test compound.

Conclusion

The initial screening profile of this compound suggests a potential for selective cytotoxic activity against cancer cells with minimal impact on the tested normal cell line and limited broad-spectrum antimicrobial activity. The observed cytotoxicity warrants further investigation into its mechanism of action, potentially focusing on the inhibition of key kinase signaling pathways commonly dysregulated in oncology. Subsequent steps should include secondary screenings, target deconvolution studies, and structure-activity relationship (SAR) analysis to optimize the compound for enhanced potency and selectivity.

An In-depth Technical Guide to the Electronic Properties of the Nitro Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the nitro group when attached to a pyridine ring. The introduction of a nitro group significantly alters the electron density distribution and chemical reactivity of the pyridine core, a phenomenon of critical importance in medicinal chemistry and materials science. This document details these electronic effects through quantitative data, outlines relevant experimental methodologies, and provides visual representations of key concepts.

Core Concepts: Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, a property that profoundly influences the pyridine ring's characteristics. This influence is exerted through two primary electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bonds. This effect deactivates the entire ring, making it less susceptible to electrophilic attack.

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at the ortho (2-) and para (4-) positions, creating partial positive charges on the carbon atoms of the ring. This delocalization further reduces the electron density of the pyridine ring.

The combination of these two effects renders the nitropyridine ring significantly more electron-deficient than pyridine itself.[1] This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted pyridine.[2]

Electronic_Effects Inductive Pyridine Ring -> NO2 (Sigma Bond Polarization) Resonance Pyridine Ring <=> NO2 (Pi-Electron Delocalization) Synthesis_Workflow Pyridine Pyridine Pyridine_N_Oxide Pyridine-N-Oxide Pyridine->Pyridine_N_Oxide H2O2 / Acetic Acid Nitro_Pyridine_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->Nitro_Pyridine_N_Oxide HNO3 / H2SO4 Nitropyridine 4-Nitropyridine Nitro_Pyridine_N_Oxide->Nitropyridine PCl3 pKa_Determination_Workflow Prep Prepare Nitropyridine Solution Titr Titrate with Standardized Acid Prep->Titr Plot Plot pH vs. Titrant Volume Titr->Plot Det Determine pKa from Half-Equivalence Point Plot->Det

References

Methodological & Application

Synthetic Routes for the Preparation of 6-Nitropyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the direct nitration of 2-aminopyridine and a more regioselective multi-step synthesis starting from 2,6-dichloropyridine.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the nitro group, a strong electron-withdrawing group, and the amino group on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. The selection of a synthetic route for this compound depends on factors such as desired purity, scalability, and available starting materials. This guide details two common approaches, outlining the advantages and challenges of each.

Route 1: Direct Nitration of 2-Aminopyridine

This method involves the direct electrophilic nitration of the commercially available 2-aminopyridine. While seemingly straightforward, this reaction typically results in a mixture of isomers, with the main product being 2-amino-5-nitropyridine due to the directing effects of the amino group.[1][2] The desired this compound is generally obtained as a minor product, necessitating careful separation.[3]

Experimental Protocol

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Ammonia solution

  • Dichloromethane

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining a low temperature (typically below 10°C).

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product mixture.

  • Neutralize the solution with an ammonia solution to a pH of approximately 8.

  • Filter the resulting solid, wash with cold water, and dry.

  • The isomeric mixture can be separated by column chromatography or fractional crystallization. Dichloromethane is a potential solvent for extraction and purification.[4]

Quantitative Data
ParameterValueCitation
Starting Material 2-Aminopyridine
Product This compound (and isomers)
Typical Yield The 5-nitro isomer is the major product (ratio can be up to 9:1).[1][2] The yield for the 6-nitro isomer is significantly lower and varies based on reaction conditions.[1][2]
Purity Requires extensive purification to separate from the 5-nitro isomer.

Logical Workflow

G cluster_0 Route 1: Direct Nitration A 2-Aminopyridine B Nitration (HNO3/H2SO4) A->B C Isomeric Mixture (2-amino-5-nitropyridine & this compound) B->C D Purification (Chromatography/Crystallization) C->D E This compound D->E

Caption: Workflow for the direct nitration of 2-aminopyridine.

Route 2: Multi-Step Synthesis from 2,6-Dichloropyridine

This route offers better regioselectivity and is often preferred for obtaining higher purity this compound. The synthesis involves the nitration of 2,6-dichloropyridine, followed by a selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups by an amino group. The nitro group at the 3-position activates the adjacent chloro group at the 2-position for nucleophilic attack.[2][5]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (98%)

  • Ice water

Procedure:

  • Slowly add 2,6-dichloropyridine to concentrated sulfuric acid at 20–25°C with constant stirring.[6]

  • Slowly add concentrated nitric acid to the solution, keeping the temperature below 50°C.[6]

  • Heat the mixture to 100–105°C for 5 hours.[6]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 50°C and pour it into ice water.[6]

  • Filter the precipitate, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Methanol

  • Aqueous Ammonia (25%)

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.[6]

  • Add aqueous ammonia solution to the mixture.

  • Heat the resulting mixture to 35–40°C for 2 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 20°C.

  • Filter the solid product, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.[6]

Step 3: Synthesis of this compound (Conceptual)

Note: Direct conversion from 2-amino-6-chloro-3-nitropyridine to this compound in a single step is not well-documented in the provided search results. A more plausible pathway would involve the amination of a 2-halo-6-nitropyridine intermediate. The following is a generalized protocol for such a transformation.

Materials:

  • 2-Chloro-6-nitropyridine (hypothetical intermediate for this direct route)

  • Ammonia source (e.g., aqueous ammonia, ammonia in a solvent)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolve 2-chloro-6-nitropyridine in a suitable solvent in a pressure vessel.

  • Add an excess of the ammonia source.

  • Heat the mixture to a temperature typically ranging from 100 to 150°C.

  • Maintain the reaction under pressure for several hours until completion (monitored by TLC or GC-MS).

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data
StepStarting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Citation
1 2,6-Dichloropyridine2,6-Dichloro-3-nitropyridineConc. H₂SO₄, Conc. HNO₃100-105575.3899.5 (GC)[6]
2 2,6-Dichloro-3-nitropyridine2-Amino-6-chloro-3-nitropyridineAq. NH₃, Methanol35-402Not specifiedNot specified[6]

Logical Workflow

G cluster_1 Route 2: Multi-Step Synthesis A 2,6-Dichloropyridine B Nitration (HNO3/H2SO4) A->B C 2,6-Dichloro-3-nitropyridine B->C D Selective Amination (Ammonia) C->D E 2-Amino-6-chloro-3-nitropyridine D->E F Further Transformations (e.g., Dehalogenation - not detailed) E->F G This compound F->G

References

Synthesis of 2-Amino-6-nitropyridine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 2-Amino-6-nitropyridine, a valuable building block in the development of novel therapeutics. The synthesis involves a two-step process commencing with the chlorination of 2-hydroxy-6-nitropyridine to yield 2-chloro-6-nitropyridine, which is subsequently aminated to produce the final product. This application note details the necessary reagents, reaction conditions, and purification methods, presenting quantitative data in a clear tabular format and illustrating the experimental workflow with a Graphviz diagram.

Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of 2-Amino-6-nitropyridine.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Chlorination2-Hydroxy-6-nitropyridinePhosphorus oxychloride (POCl₃)N/A100-1103~90
2Amination2-Chloro-6-nitropyridineAqueous Ammonia (NH₃)Methanol100-120 (in a sealed vessel)4-6~85

Experimental Protocols

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care. The amination step involves heating a sealed vessel and should be conducted behind a blast shield.

Step 1: Synthesis of 2-Chloro-6-nitropyridine

This procedure outlines the conversion of 2-hydroxy-6-nitropyridine to 2-chloro-6-nitropyridine using phosphorus oxychloride.

Materials:

  • 2-Hydroxy-6-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cautiously add 2-hydroxy-6-nitropyridine to an excess of phosphorus oxychloride (approximately 5-10 molar equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to 100-110 °C.

  • Maintain the reaction at this temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice with constant stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-nitropyridine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Step 2: Synthesis of 2-Amino-6-nitropyridine

This protocol describes the nucleophilic aromatic substitution of the chloro group in 2-chloro-6-nitropyridine with an amino group using aqueous ammonia.

Materials:

  • 2-Chloro-6-nitropyridine

  • Aqueous ammonia (28-30%)

  • Methanol

  • Sealed pressure vessel (e.g., a thick-walled glass tube or a steel autoclave)

  • Heating source

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Place 2-chloro-6-nitropyridine and methanol in a pressure vessel.

  • Add an excess of concentrated aqueous ammonia to the vessel.

  • Seal the vessel tightly and heat it to 100-120 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel in a fume hood.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any residual ammonia and salts.

  • Dry the product in a desiccator or a vacuum oven to obtain 2-amino-6-nitropyridine as a solid.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of 2-Amino-6-nitropyridine Start Start: 2-Hydroxy-6-nitropyridine Step1 Step 1: Chlorination Reagent: POCl₃ Temp: 100-110°C, Time: 3h Start->Step1 Purification1 Workup & Purification: Ice Quenching, Neutralization, Extraction, Recrystallization Step1->Purification1 Intermediate Intermediate: 2-Chloro-6-nitropyridine Step2 Step 2: Amination Reagent: Aq. NH₃ Solvent: Methanol Temp: 100-120°C, Time: 4-6h Intermediate->Step2 Purification2 Workup & Purification: Precipitation, Filtration, Washing Step2->Purification2 End Final Product: 2-Amino-6-nitropyridine Purification1->Intermediate Purification2->End

Caption: Workflow for the synthesis of 2-Amino-6-nitropyridine.

Application Notes and Protocols: 6-Nitropyridin-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitropyridin-2-amine is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring, make it a highly reactive and adaptable scaffold for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and biologically active molecules, particularly in the context of drug discovery and development. The pyridine moiety is a privileged structure in medicinal chemistry, and strategic functionalization of the this compound core allows for the generation of potent inhibitors of various enzymes, including protein kinases, which are crucial targets in oncology and other therapeutic areas.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key transformations, primarily centered around the reactivity of the nitro group and the potential for substitution on the pyridine ring. The two most common and impactful synthetic routes involve the reduction of the nitro group to an amine and nucleophilic aromatic substitution (SNAr) reactions at positions activated by the nitro group.

Reduction of the Nitro Group: Synthesis of 2,6-Diaminopyridine

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that yields 2,6-diaminopyridine, a crucial intermediate for the synthesis of various biologically active compounds, including kinase inhibitors and materials for polymer chemistry.[1][2] This transformation opens up avenues for further functionalization, such as the construction of fused heterocyclic systems like imidazo[4,5-b]pyridines.

Experimental Protocol: Reduction of this compound to 2,6-Diaminopyridine

This protocol describes the reduction of the nitro group using iron powder in an acidic medium, a common and effective method.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Diatomaceous earth (e.g., Celite®)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq) to the suspension.

  • With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.

  • Heat the reaction mixture to 70-90°C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.[3]

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2,6-diaminopyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Following the reduction of this compound to 2,6-diaminopyridine, the resulting vicinal diamine is a perfect precursor for the construction of the imidazo[4,5-b]pyridine scaffold. This heterocyclic system is a bioisostere of purine and is found in numerous kinase inhibitors.[4]

Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine

This protocol outlines the cyclization of 2,6-diaminopyridine with an aldehyde to form the imidazole ring.

Materials:

  • 2,6-Diaminopyridine (from the previous protocol)

  • Substituted Benzaldehyde (1.0 - 1.2 eq)

  • Sodium metabisulfite (Na₂S₂O₅) or a suitable oxidizing agent

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in DMF.

  • Add sodium metabisulfite (1.1 eq) and stir the mixture for 30 minutes at room temperature to form the aldehyde-bisulfite adduct.

  • Add 2,6-diaminopyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-150°C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted imidazo[4,5-b]pyridine.[5]

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are valuable precursors for the synthesis of potent kinase inhibitors. The general strategy involves the initial modification of the pyridine ring, often through nucleophilic aromatic substitution on a halogenated precursor, followed by reduction of the nitro group and subsequent construction of a larger, more complex molecule that can effectively bind to the ATP-binding site of a target kinase.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Core Synthesis cluster_1 Elaboration and Final Product cluster_2 Biological Evaluation Start 6-Halogeno-2-nitropyridine Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) with a desired amine Start->SNAr Reduction Reduction of Nitro Group to form Diaminopyridine Intermediate SNAr->Reduction Coupling Coupling Reaction (e.g., Buchwald-Hartwig or Amide Coupling) Reduction->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Final_Product->Assay IC50 Determine IC50 Value Assay->IC50

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro potency of various pyridine-based kinase inhibitors against their respective targets, showcasing the potential of this scaffold in drug discovery.

Table 1: Pyridine-Based PIM-1 Kinase Inhibitors [6]

Compound ID Target Kinase IC₅₀ (nM)
12 PIM-1 14.3
6 PIM-1 19.4
13 PIM-1 19.8
11 PIM-1 42.3

| Staurosporine (Ref.) | PIM-1 | 16.7 |

Table 2: Pyridine-Urea Derivatives as VEGFR-2 Inhibitors [7]

Compound ID R Group (Substitution on Phenylurea) VEGFR-2 Inhibition IC₅₀ (µM)
8c 4-Fluorophenyl 0.12
8b 4-Chlorophenyl 0.28
8d 4-Methylphenyl 0.35

| 8a | Phenyl | 0.87 |

Signaling Pathway Inhibition

Many kinase inhibitors derived from pyridine scaffolds target critical signaling pathways that are often dysregulated in cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which includes kinases like VEGFR, EGFR, and others.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified RTK signaling pathway and the point of inhibition.

Conclusion

This compound is a cornerstone building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a framework for the strategic utilization of this versatile molecule. By leveraging the reactivity of the nitro and amino groups, researchers can efficiently construct complex molecular architectures, such as potent kinase inhibitors. The continued exploration of derivatives of this compound is a promising avenue for the development of novel therapeutics for various diseases.

References

Applications of 6-Nitropyridin-2-amine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Nitropyridin-2-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyridine core, substituted with both an amino and a nitro group, provides a unique scaffold for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nature of the nitro group and the presence of a nucleophilic amino group make it a valuable precursor for the development of novel therapeutic agents. Derivatives of this compound and its isomers have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation, primarily by serving as key intermediates in the synthesis of enzyme inhibitors.[1][2] This document provides a detailed account of its applications, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers in the field of drug discovery and development.

Kinase Inhibition: A Promising Avenue

One of the most significant applications of nitropyridineamine scaffolds is in the development of protein kinase inhibitors. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. The pyridine-amine moiety can mimic the hinge-binding motif of ATP, the natural substrate for kinases, making it an excellent starting point for designing potent and selective inhibitors.

While specific examples starting directly from this compound with comprehensive biological data are not extensively reported in publicly available literature, a closely related derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and evaluated for its kinase inhibitory activity.[2] This compound, derived from 2,6-dichloro-3-nitropyridine, serves as an excellent case study to illustrate the potential of this class of compounds.

Quantitative Data: Kinase Inhibitory Activity

The inhibitory potency of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (µM)
MPS1> 10
MAPKAPK2> 10
p70S6Kβ0.444
Table 1: IC50 values of a nitropyridinamine derivative against selected kinases.[2]

The compound demonstrated significant activity against p70S6Kβ, a kinase implicated in cell growth and proliferation, suggesting that this scaffold could be a valuable starting point for the development of inhibitors targeting this enzyme.[2]

Broader Therapeutic Potential

Beyond kinase inhibition, derivatives of nitropyridinamines are being explored for a range of other therapeutic applications. For instance, 6-methyl-5-nitropyridin-2-amine, a methylated analog of this compound, is utilized as a starting material for synthesizing compounds with potential anti-inflammatory, anti-cancer, and anti-viral properties.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of a representative nitropyridinamine-based kinase inhibitor.

Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[2]

This synthesis involves a regioselective nucleophilic aromatic substitution.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • 2,6-dichloro-3-nitropyridine

  • Dry 1,4-dioxane

  • N,N-diisopropylethylamine (DIEA)

Procedure:

  • Dissolve 40 mg (0.18 mmol, 1 eq.) of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and 69 mg (0.36 mmol, 2 eq.) of 2,6-dichloro-3-nitropyridine in 3 mL of dry 1,4-dioxane.

  • Add 93 µL (1.25 mmol, 7 eq.) of N,N-diisopropylethylamine (DIEA) to the stirring solution.

  • Heat the reaction mixture to reflux for 26 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Purify the residue via column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Kinase enzyme (e.g., p70S6Kβ)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the kinase enzyme, and the inhibitor solution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation start This compound (Starting Material) reaction Chemical Modification (e.g., Suzuki Coupling, SNAr) start->reaction Reactants intermediate Bioactive Derivative reaction->intermediate purification Purification & Characterization intermediate->purification invitro In Vitro Assays (e.g., Kinase Inhibition) purification->invitro Test Compound data Quantitative Data (IC50 / MIC) invitro->data cellular Cell-Based Assays invitro->cellular invivo In Vivo Studies cellular->invivo

A generalized workflow for the synthesis and biological evaluation of derivatives from this compound.

G cluster_pathway Simplified p70S6K Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Substrates Downstream Substrates (e.g., rpS6) p70S6K->Substrates Proliferation Cell Growth & Proliferation Substrates->Proliferation Inhibitor Nitropyridinamine-based Inhibitor Inhibitor->p70S6K

Inhibition of the p70S6K signaling pathway by a nitropyridinamine-based inhibitor.

This compound and its related isomers are valuable scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. The synthetic accessibility and the ability to introduce diverse functionalities make them attractive starting points for drug discovery programs. While the full potential of this compound itself is still being explored, the promising biological activities of its closely related analogs underscore the importance of this chemical class. The provided data, protocols, and diagrams offer a foundational resource for researchers aiming to leverage the unique properties of nitropyridinamines in the design and synthesis of novel therapeutic agents.

References

The Strategic Role of 6-Nitropyridin-2-amine in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 24, 2025

Shanghai, China – 6-Nitropyridin-2-amine and its structural analogs are pivotal intermediates in the synthesis of a diverse array of bioactive molecules, playing a crucial role in the development of novel therapeutics. These compounds serve as versatile building blocks for creating pharmaceuticals targeting a range of conditions, including cancer, inflammation, neurological disorders, and infectious diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of nitropyridine derivatives in medicinal chemistry.

Introduction to this compound and its Analogs

This compound, with the CAS Number 14916-63-3, is a pyridine derivative characterized by an amino group at the 2-position and a nitro group at the 6-position.[1] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating a variety of chemical transformations.[2][3] Nitropyridine derivatives are instrumental in the synthesis of compounds with anti-inflammatory, anti-cancer, anti-viral, and antimicrobial properties.[2][4]

Application 1: Synthesis of Urease Inhibitors for Gastric Diseases

Nitropyridine derivatives are key starting materials in the synthesis of potent urease inhibitors, which are investigated for the treatment of gastric diseases caused by Helicobacter pylori. The synthesis involves the reaction of a nitropyridine precursor with piperazine, followed by N-alkylation.

Experimental Protocol: Synthesis of Pyridylpiperazine-based Urease Inhibitors

This protocol outlines the synthesis of 1-(3-nitropyridin-2-yl)piperazine and its subsequent derivatization to yield urease inhibitors.[2][3]

Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (Intermediate 3)

  • In a round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 mmol) and an excess of piperazine (2.0 mmol).

  • Add acetonitrile as the solvent and reflux the mixture for 12 hours. The nitro group at the 3-position activates the 2-position for nucleophilic aromatic substitution by piperazine.[2][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

Step 2: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (Final Products)

  • Prepare a solution of the appropriate 2-chloro-N-arylacetamide (0.15 mmol) in 10 mL of acetonitrile.[2]

  • In a separate flask, mix 1-(3-nitropyridin-2-yl)piperazine (0.15 mmol) and potassium carbonate (0.3 mmol) in 15 mL of acetonitrile.[2]

  • Add the 2-chloro-N-arylacetamide solution to the stirred mixture of the piperazine intermediate.

  • Reflux the reaction mixture for 18-36 hours, monitoring by TLC.[2]

  • After completion, add water to the mixture to precipitate the product.

  • Filter the colored precipitates (yellow to red), wash with water, and dry.

  • Purify the final compounds by column chromatography.

Quantitative Data
Intermediate/ProductStarting MaterialReagentsSolventReaction TimeYield (%)
1-(3-nitropyridin-2-yl)piperazine2-chloro-3-nitropyridine, piperazine-Acetonitrile12 h65
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides1-(3-nitropyridin-2-yl)piperazine, 2-chloro-N-arylacetamidesK₂CO₃Acetonitrile18-36 h50-70

Table 1: Summary of reaction conditions and yields for the synthesis of urease inhibitors.[2][3]

Urease Inhibition Signaling Pathway

urease_inhibition Urea Urea Urease Urease (H. pylori) Urea->Urease Substrate Ammonia Ammonia (NH₃) & Carbamate Urease->Ammonia Catalysis pH_increase Increased Gastric pH Ammonia->pH_increase Pathogen_survival Pathogen Survival & Colonization pH_increase->Pathogen_survival Gastric_disease Gastric Ulcers, Cancer Pathogen_survival->Gastric_disease Inhibitor Pyridylpiperazine Derivative Inhibitor->Urease Inhibition

Caption: Urease inhibition by pyridylpiperazine derivatives.

Application 2: Synthesis of Anticancer Agents

Nitropyridine derivatives, specifically 2-amino-5-nitropyridine, are valuable starting materials for the synthesis of 4-arylidenethiazolidin-4-ones, a class of compounds investigated for their anticancer properties.

Experimental Protocol: Synthesis of Nitropyridine-Linked 4-Arylidenethiazolidin-4-ones

This protocol describes a multi-step synthesis starting from 2-amino-5-nitropyridine.[5]

Step 1: Synthesis of N-(5-nitropyridin-2-yl)-2-chloroacetamide

  • Dissolve 2-amino-5-nitropyridine in a suitable solvent.

  • React with chloroacetyl chloride to yield N-(5-nitropyridin-2-yl)-2-chloroacetamide.

Step 2: Synthesis of 2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one

  • Treat the product from Step 1 with ammonium thiocyanate. This results in the formation of the 5-nitropyridyliminothiazolidin-4-one core.

Step 3: Synthesis of 5-arylidene-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one Derivatives

  • React the thiazolidin-4-one intermediate with a substituted aromatic aldehyde in acetic acid with fused sodium acetate.

  • Reflux the mixture for 4 hours.[6]

  • The final arylidene derivatives are obtained after workup and purification.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction TimeYield (%)
5-arylidene-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-ones2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one, aromatic aldehydeSodium AcetateAcetic Acid4 h75-83

Table 2: Summary of reaction conditions and yields for the final step in the synthesis of anticancer agents.[5]

General Synthetic Workflow

anticancer_synthesis start 2-Amino-5-nitropyridine step1 Reaction with Chloroacetyl Chloride start->step1 intermediate1 N-(5-nitropyridin-2-yl)- 2-chloroacetamide step1->intermediate1 step2 Reaction with Ammonium Thiocyanate intermediate1->step2 intermediate2 2-((5-nitropyridin-2-yl)imino) thiazolidin-4-one step2->intermediate2 step3 Condensation with Aromatic Aldehyde intermediate2->step3 product 4-Arylidenethiazolidin-4-one Derivatives step3->product

Caption: Synthesis of 4-arylidenethiazolidin-4-ones.

Application 3: Precursor for Kinase Inhibitors

Nitropyridine derivatives serve as precursors for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine are used to synthesize potent JAK2 inhibitors.

Logical Relationship: From Nitropyridine to Kinase Inhibitor

The general strategy involves a series of functional group transformations to build the final complex inhibitor molecule. This typically includes nucleophilic substitution, oxidation, amide coupling, and reduction of the nitro group.

kinase_inhibitor_synthesis start 2-Chloro-5-methyl-3-nitropyridine oxidation Oxidation of Methyl Group start->oxidation carboxylic_acid Carboxylic Acid Intermediate oxidation->carboxylic_acid snar Nucleophilic Substitution of Chlorine carboxylic_acid->snar amine_intermediate Amine-substituted Intermediate snar->amine_intermediate amide_coupling Amide Coupling amine_intermediate->amide_coupling final_product JAK2 Inhibitor amide_coupling->final_product

Caption: General pathway to JAK2 inhibitors.

Conclusion

This compound and related nitropyridine compounds are indispensable intermediates in pharmaceutical synthesis. Their unique chemical properties allow for the construction of a wide range of heterocyclic scaffolds present in numerous clinically relevant molecules. The protocols and data presented herein demonstrate the versatility of these building blocks and provide a foundation for the development of next-generation therapeutics.

Disclaimer: The provided protocols are for informational purposes for qualified professionals and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

The Pivotal Role of 6-Nitropyridin-2-amine in the Advancement of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Nitropyridin-2-amine, a versatile pyridine derivative, is a critical starting material and intermediate in the synthesis of a new generation of highly effective agrochemicals. Its unique chemical structure provides a foundational scaffold for the development of potent insecticides, fungicides, and herbicides, contributing significantly to modern crop protection strategies. This application note provides an in-depth overview of the role of this compound in the agrochemical industry, complete with detailed experimental protocols, quantitative bioactivity data, and visualizations of key biological pathways.

Introduction to this compound in Agrochemical Synthesis

This compound and its isomers, such as 2-amino-5-nitropyridine, are key building blocks for synthesizing a variety of heterocyclic compounds used in agriculture. The presence of both a nitro group and an amino group on the pyridine ring allows for a wide range of chemical modifications, enabling the creation of diverse molecular architectures with specific biological activities. These compounds serve as precursors to several classes of pesticides, including the highly effective neonicotinoid and sulfoximine insecticides, as well as novel fungicides and herbicides.

Application in Insecticide Development

The most prominent application of this compound derivatives is in the synthesis of systemic insecticides that target sap-feeding insects. These compounds are precursors to key intermediates like 2-chloro-5-chloromethylpyridine, which is essential for the production of widely used neonicotinoids such as Acetamiprid and Imidacloprid, and the sulfoximine insecticide, Sulfoxaflor.[1]

Neonicotinoid Insecticides: Targeting the Insect Nervous System

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1] This binding leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. The general mode of action is depicted in the following signaling pathway.

Neonicotinoid_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh_vesicle->ACh_release Nerve Impulse ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Irreversibly Binds Ion_channel Ion Channel (Open) nAChR->Ion_channel Activates Signal Continuous Nerve Signal Transmission Ion_channel->Signal Na+/Ca2+ Influx Paralysis Paralysis & Death Signal->Paralysis Fungicide_Workflow Start This compound Derivative Intermediate Chemical Modifications Start->Intermediate Synthesis Fungicide Pyridine-based Fungicide Intermediate->Fungicide Final Product Target Fungal Pathogen Fungicide->Target Application Effect Inhibition of Growth or Spore Germination Target->Effect Mechanism of Action Herbicide_Mode_of_Action Herbicide Pyridine-based Auxin Mimic Herbicide Receptor Auxin Receptor (e.g., AFB5) Herbicide->Receptor Binds Complex Herbicide-Receptor Complex Receptor->Complex Ubiquitination Ubiquitination of Repressor Proteins Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Gene_Expression Uncontrolled Auxin-responsive Gene Expression Degradation->Gene_Expression Leads to Plant_Death Disrupted Growth & Plant Death Gene_Expression->Plant_Death

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 6-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. In the realm of medicinal chemistry and drug discovery, pyridyl scaffolds are of paramount importance, with nitropyridines serving as highly valuable intermediates. The presence of a nitro group, a potent electron-withdrawing group, significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group.

These application notes focus on SNAr reactions that lead to the synthesis of 6-Nitropyridin-2-amine and its derivatives. Due to the poor leaving group ability of the amino group, this compound itself is generally not a substrate for SNAr reactions. Instead, it is the product of SNAr on a precursor such as 2-chloro-6-nitropyridine. Understanding and mastering these reactions are crucial for the synthesis of a diverse array of substituted aminopyridines for downstream applications in pharmaceutical and agrochemical research. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[1]

General Reaction Mechanism

The SNAr reaction on a substituted nitropyridine, such as 2-chloro-6-nitropyridine, begins with the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the para position. The subsequent loss of the leaving group restores the aromaticity of the pyridine ring, yielding the substituted product.

Caption: General mechanism of SNAr on 2-chloro-6-nitropyridine.

Applications in Synthesis

The primary application of SNAr reactions involving this compound is the synthesis of its derivatives by reacting a 2-halo-6-nitropyridine with a variety of nucleophiles. This approach provides access to a wide range of 2-substituted-6-nitropyridines, which are key building blocks in the development of novel therapeutics and other functional molecules. For instance, these intermediates are crucial in the synthesis of potent kinase inhibitors and other biologically active compounds.

Quantitative Data Summary

The efficiency of the SNAr reaction is influenced by the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. The following tables summarize typical yields for SNAr reactions on 2-chloro-nitropyridine substrates with various nucleophiles.

Table 1: Reaction Yields for the SNAr of 2-Chloro-nitropyridines with Amine Nucleophiles

NucleophileSubstrateProductSolventTemperature (°C)Time (h)Yield (%)
Ammonia2-Chloro-4-methyl-3-nitropyridine2-Amino-4-methyl-3-nitropyridineEthanolic Ammonia130695
Hydrazine2-Chloro-4-methyl-3-nitropyridine2-Hydrazino-4-methyl-3-nitropyridineEthanolRoom Temp190
Phenylhydrazine2-Chloro-4-methyl-3-nitropyridine4-Methyl-3-nitro-2-(2-phenylhydrazino)pyridineEthanolReflux0.588
Benzylamine2-Chloro-5-nitropyridine2-(Benzylamino)-5-nitropyridineIPA/Water (1:1)802High
Morpholine2-Chloro-5-nitropyridine2-Morpholino-5-nitropyridineEthanolReflux2-4High

Table 2: Reaction Yields for the SNAr of 2-Chloro-nitropyridines with Oxygen Nucleophiles

NucleophileSubstrateProductSolventTemperature (°C)Time (h)Yield (%)
Methoxide2-Chloro-4-methyl-3-nitropyridine2-Methoxy-4-methyl-3-nitropyridineMethanolReflux285
Ethoxide2-Chloro-4-methyl-3-nitropyridine2-Ethoxy-4-methyl-3-nitropyridineEthanolReflux287
Phenoxide2-Chloro-4-methyl-3-nitropyridine4-Methyl-3-nitro-2-phenoxypyridineDioxaneReflux280

Experimental Protocols

The following protocols provide detailed methodologies for conducting SNAr reactions to synthesize derivatives of this compound from a 2-chloro-6-nitropyridine precursor.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles in Ethanol

This protocol describes a general method for the reaction of 2-chloro-6-nitropyridine with a primary or secondary amine.

Materials:

  • 2-Chloro-6-nitropyridine (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to achieve a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(substituted-amino)-6-nitropyridine product.[1]

Protocol 2: "Green" Procedure for SNAr with Primary Amines in Aqueous Isopropanol

This protocol offers an environmentally friendlier alternative using a water-isopropanol solvent system, which is particularly effective for primary amines.[1]

Materials:

  • 2-Chloro-6-nitropyridine (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.0 equiv)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.[1]

Protocol 3: Synthesis of 2-Alkoxy-6-nitropyridines

This protocol outlines the reaction with an alkoxide nucleophile.

Materials:

  • 2-Chloro-6-nitropyridine

  • Sodium methoxide (or other sodium alkoxide)

  • Methanol (or corresponding alcohol)

  • Ethyl acetate

  • Water

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-chloro-6-nitropyridine to the methoxide solution.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Evaporate the solvent, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the 2-methoxy-6-nitropyridine product.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing an SNAr reaction for the synthesis of a this compound derivative.

Experimental_Workflow A Reactant Preparation (2-Chloro-6-nitropyridine, Nucleophile, Solvent, Base) B Reaction Setup (Round-bottom flask, Stirrer, Condenser) A->B C Reaction (Heating/Reflux) B->C D Reaction Monitoring (TLC) C->D Periodic Sampling D->C Continue Reaction E Work-up (Cooling, Solvent Removal, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, etc.) F->G H Pure Product G->H

Caption: Typical workflow for an SNAr reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 2-amino-6-nitropyridine, a versatile building block in medicinal chemistry and materials science. The presence of the amino and nitro groups on the pyridine ring offers unique electronic properties and multiple sites for functionalization, making this substrate of significant interest for the synthesis of novel compounds. This document outlines detailed protocols and quantitative data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the creation of diverse molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them invaluable tools in drug discovery and development. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For 2-amino-6-nitropyridine, this reaction enables the introduction of various aryl and heteroaryl substituents at the 6-position, assuming a suitable halide (e.g., bromo or iodo) is present at that position.

Data Presentation: Suzuki-Miyaura Coupling of Related Halopyridines

While specific data for 2-amino-6-nitropyridine is limited, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of structurally similar halopyridines, providing a strong starting point for reaction optimization.

EntryHalopyridine SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8085
22-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10092
32-Chloro-6-methylpyridine3-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH10088
42-Bromopyridine2-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9078
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a hypothetical 2-amino-6-bromo-nitropyridine with an arylboronic acid.

Materials:

  • 2-Amino-6-bromo-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a dry Schlenk flask, add 2-amino-6-bromo-nitropyridine, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a C-C bond by coupling an unsaturated halide with an alkene. This allows for the introduction of vinyl and substituted vinyl groups at the 6-position of the 2-amino-6-nitropyridine core.

Data Presentation: Heck Reaction of Related Aminobromopyridines

The following table presents data from the Heck coupling of related aminobromopyridines with styrene, which can serve as a reference for reactions with 2-amino-6-nitropyridine.

EntryHalopyridine SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-5-bromopyridineStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10075
22-Amino-6-bromopyridineStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10068
34-BromoacetophenoneStyrenePd(OAc)₂ (1)-Et₃NDMF13096
4IodobenzeneMethyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10085
Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of a hypothetical 2-amino-6-bromo-nitropyridine with an alkene.

Materials:

  • 2-Amino-6-bromo-nitropyridine (1.0 equiv)

  • Alkene (e.g., styrene, methyl acrylate) (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a dry reaction vessel, combine 2-amino-6-bromo-nitropyridine, the palladium catalyst, and the phosphine ligand under an inert atmosphere.

  • Add the anhydrous solvent, the alkene, and the base.

  • Heat the mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][2] This reaction is instrumental in synthesizing 6-alkynyl-2-amino-nitropyridine derivatives.

Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines

The following data, adapted from a study on 2-amino-3-bromopyridines, provides a valuable reference for optimizing the Sonogashira coupling of 2-amino-6-nitropyridine.

EntryAlkynePd Catalyst (mol%)Ligand (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100394
31-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
43-Butyn-1-olPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100378
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a hypothetical 2-amino-6-bromo-nitropyridine.

Materials:

  • 2-Amino-6-bromo-nitropyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv, can also be used as solvent)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • To a Schlenk flask, add the 2-amino-6-bromo-nitropyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[3] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the 2-amino-6-nitropyridine scaffold.

Data Presentation: Buchwald-Hartwig Amination of Related Chloropyridines

Given the lower reactivity of aryl chlorides, the conditions in the following table for the amination of chloropyridines provide a good starting point for the more reactive bromo- or iodo-substituted 2-amino-6-nitropyridines.

EntryChloropyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-ChloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10095
23-ChloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11088
34-Chloropyridinen-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSTHF6592
42-ChloropyridineBenzophenone iminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10085
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of a hypothetical 2-amino-6-bromo-nitropyridine.

Materials:

  • 2-Amino-6-bromo-nitropyridine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.2-2.0 equiv)

  • Anhydrous, non-protic solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the 2-amino-6-bromo-nitropyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Combine Substrate, Coupling Partner, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L₂ PdII_complex R-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition Transmetalation_Intermediate R-Pd(II)L₂-R' PdII_complex->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Product R-R' Transmetalation_Intermediate->Product Reductive Elimination M-X M-X R-X R-X R'-M R'-M

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

G cluster_factors Key Reaction Parameters Catalyst Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Outcome Reaction Outcome (Yield, Selectivity) Catalyst->Outcome influences Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Outcome influences Base Base (e.g., K₃PO₄, NaOtBu) Base->Outcome influences Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Outcome influences

Caption: Logical relationship of components influencing cross-coupling reaction outcomes.

References

Application Notes and Protocols for the Derivatization of 6-Nitropyridin-2-amine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-nitropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of diverse compound libraries. The presence of a reactive amino group and an electron-withdrawing nitro group on the pyridine ring allows for a variety of chemical transformations, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. Derivatives of 2-aminopyridine have shown a wide range of biological activities, including kinase inhibition, making this scaffold particularly attractive for drug discovery programs targeting signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.

These application notes provide detailed protocols for the derivatization of this compound and its analogues through common and robust chemical reactions, including N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The aim is to equip researchers with the necessary information to efficiently generate compound libraries for high-throughput screening and lead optimization.

Key Derivatization Strategies

The derivatization of the this compound core can be approached through several key synthetic strategies, primarily targeting the amino group and the pyridine ring itself.

  • N-Acylation: The primary amino group of this compound can be readily acylated with a variety of acylating agents (e.g., acyl chlorides, anhydrides, carboxylic acids) to introduce a diverse range of substituents. This modification is crucial for probing the steric and electronic requirements of binding pockets in biological targets.

  • Suzuki-Miyaura Cross-Coupling: To carry out this reaction, the this compound scaffold must first be halogenated, typically at the 5-position, to introduce a suitable handle for palladium-catalyzed cross-coupling. Subsequent reaction with a wide array of boronic acids or esters allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity.

  • Buchwald-Hartwig Amination: Similar to the Suzuki coupling, a halogenated this compound precursor is required. This powerful C-N bond-forming reaction enables the coupling of various primary and secondary amines to the pyridine ring, providing access to a diverse set of diaminopyridine derivatives.

Experimental Workflow

The general workflow for the synthesis and derivatization of this compound for compound library generation is depicted below.

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_library Compound Library cluster_screening Screening & Analysis start This compound acylation N-Acylation start->acylation halogenation Halogenation (e.g., Bromination) start->halogenation library Diverse Compound Library acylation->library suzuki Suzuki Coupling halogenation->suzuki buchwald Buchwald-Hartwig Amination halogenation->buchwald suzuki->library buchwald->library screening High-Throughput Screening library->screening sar SAR Analysis screening->sar

Caption: General experimental workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: N-Acylation

The following table summarizes expected yields for the N-acylation of aminopyridines with various acylating agents.

EntryAcylating AgentProductExpected Yield (%)
1Benzoyl chlorideN-(6-nitropyridin-2-yl)benzamide85-95
2Acetyl chlorideN-(6-nitropyridin-2-yl)acetamide90-98
34-Methoxybenzoyl chlorideN-(6-nitropyridin-2-yl)-4-methoxybenzamide80-92
4Cyclopropanecarbonyl chlorideN-(6-nitropyridin-2-yl)cyclopropanecarboxamide88-96
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-6-nitropyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated this compound derivative with a boronic acid.

Materials:

  • 2-Amino-5-bromo-6-nitropyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF) and water (if using an aqueous base)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 2-amino-5-bromo-6-nitropyridine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Suzuki-Miyaura Cross-Coupling

The following table presents representative yields for the Suzuki-Miyaura coupling of aminopyridine derivatives.

EntryBoronic AcidProductReported Yield (%)
1Phenylboronic acid2-Amino-6-nitro-5-phenylpyridine75-90
24-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-6-nitropyridine70-85
3Thiophen-2-ylboronic acid2-Amino-6-nitro-5-(thiophen-2-yl)pyridine65-80
4Pyridin-3-ylboronic acid2-Amino-6-nitro-5-(pyridin-3-yl)pyridine60-75
Protocol 3: Buchwald-Hartwig Amination of 2-Amino-5-bromo-6-nitropyridine

This protocol provides a general method for the Buchwald-Hartwig amination of a brominated this compound derivative.

Materials:

  • 2-Amino-5-bromo-6-nitropyridine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add 2-amino-5-bromo-6-nitropyridine and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination

The following table shows typical yields for the Buchwald-Hartwig amination of related bromopyridine substrates.

EntryAmineProductReported Yield (%)
1Morpholine5-(Morpholino)-6-nitropyridin-2-amine70-88
2Piperidine6-Nitro-5-(piperidin-1-yl)pyridin-2-amine65-85
3AnilineN⁵-Phenyl-6-nitropyridine-2,5-diamine60-80
4BenzylamineN⁵-Benzyl-6-nitropyridine-2,5-diamine75-92

Signaling Pathways of Interest

Derivatives of the 2-aminopyridine scaffold have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two such important pathways are the JAK-STAT and GSK3 signaling pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, and apoptosis.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylation p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation transcription Gene Transcription dna->transcription cytokine Cytokine cytokine->receptor

Caption: A simplified diagram of the JAK-STAT signaling pathway.

GSK3 Signaling Pathway

Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its activity is often regulated by upstream signaling pathways such as the PI3K/Akt pathway.

GSK3_Pathway cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation gsk3 GSK3β akt->gsk3 Phosphorylation (Inhibition) p_gsk3 p-GSK3β (Inactive) downstream Downstream Targets gsk3->downstream Phosphorylation growth_factor Growth Factor growth_factor->receptor

Caption: A simplified diagram of the GSK3 signaling pathway.

Conclusion

The this compound scaffold provides a robust and versatile platform for the generation of diverse compound libraries. The synthetic protocols outlined in these application notes for N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination offer reliable methods for exploring the chemical space around this core structure. The resulting libraries can be screened against a multitude of biological targets, including kinases within critical signaling pathways, to identify novel hit compounds for further drug development efforts. Careful optimization of the reaction conditions for specific substrates will be key to maximizing yields and purity in a high-throughput setting.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Nitropyridin-2-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yield can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Potential Cause 2: Suboptimal Reaction Temperature. The nitration of 2-aminopyridine is highly sensitive to temperature.

    • Solution: Ensure precise temperature control throughout the addition of the nitrating agent and the subsequent reaction period. Use an ice-salt bath for cooling and a low-temperature thermometer for accurate monitoring. A temperature maintained between -10 °C and 0 °C is often crucial during the addition phase.

  • Potential Cause 3: Impure Reagents. The purity of the starting material, 2-aminopyridine, and the nitrating mixture (sulfuric acid and nitric acid) is critical.

    • Solution: Use high-purity, anhydrous reagents. Ensure the sulfuric acid and nitric acid are fresh and have not absorbed atmospheric moisture. The 2-aminopyridine should be pure and dry.

  • Potential Cause 4: Inefficient Quenching and Work-up. Product loss can occur during the neutralization and extraction steps.

    • Solution: Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This helps to dissipate heat and prevent side reactions. Ensure the pH is carefully adjusted during neutralization. Use a suitable solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to maximize product recovery.

Q2: My final product is contaminated with a significant amount of the starting material, 2-aminopyridine. How can I improve the conversion rate?

The presence of unreacted starting material indicates an incomplete reaction.

  • Potential Cause 1: Insufficient Nitrating Agent. An inadequate amount of the nitrating agent will lead to incomplete conversion.

    • Solution: While maintaining a slight excess of the nitrating agent is common, ensure the molar ratio of nitric acid to 2-aminopyridine is appropriate. Carefully calculate and measure the required volumes of the acids.

  • Potential Cause 2: Poor Mixing. Inadequate stirring can lead to localized areas of low reagent concentration, hindering the reaction.

    • Solution: Use a magnetic stirrer with a stir bar of appropriate size or an overhead mechanical stirrer for larger scale reactions to ensure the reaction mixture is homogeneous.

Q3: I am observing the formation of multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

The formation of side products is a common challenge in the nitration of aminopyridines.

  • Potential Cause 1: Dinitration. The formation of dinitro- derivatives can occur if the reaction conditions are too harsh.

    • Solution: Maintain a low reaction temperature and control the rate of addition of the nitrating agent. Avoid prolonged reaction times beyond what is necessary for the completion of the desired mononitration.

  • Potential Cause 2: Oxidation. The amino group is susceptible to oxidation by the strong oxidizing nitrating mixture.

    • Solution: Strict temperature control is the primary method to minimize oxidative side reactions.

  • Potential Cause 3: Formation of other isomers. While the 6-nitro isomer is the major product, small amounts of other isomers might form.

    • Solution: Purification by column chromatography or recrystallization is typically required to isolate the desired this compound from its isomers.

Q4: How can I effectively purify the crude this compound?

Purification is essential to obtain a high-purity final product.

  • Method 1: Recrystallization. This is a common and effective method for purifying solid compounds.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents) and allow it to cool slowly. The purified product will crystallize out, leaving impurities in the mother liquor.

  • Method 2: Column Chromatography. For separating mixtures with similar polarities, column chromatography is the preferred method.

    • Procedure: Use a silica gel stationary phase and an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities. Monitor the fractions by TLC to identify and combine those containing the pure product.

Experimental Protocols

A general, widely cited protocol for the synthesis of this compound is provided below.

Synthesis of this compound

  • Preparation of the Nitrating Mixture:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to below 0 °C.

    • Slowly add concentrated nitric acid dropwise to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration Reaction:

    • In a separate flask, dissolve 2-aminopyridine in concentrated sulfuric acid.

    • Cool this solution to between -10 °C and 0 °C in an ice-salt bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the 2-aminopyridine solution. The temperature must be strictly maintained below 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at a controlled low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Quenching and Work-up:

    • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

    • Neutralize the resulting solution to a pH of approximately 7-8 using a suitable base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate). This step should be performed slowly and with cooling to manage the exothermic reaction.

    • The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • Dry the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

ParameterValueNotes
Starting Material2-AminopyridineHigh purity is essential.
Nitrating AgentMixture of H₂SO₄ and HNO₃Typically in a 1:1 to 4:1 v/v ratio.
Molar Ratio1:1 to 1:1.2 (2-aminopyridine:HNO₃)A slight excess of nitric acid is common.
Reaction Temperature-10 °C to 0 °CCritical for minimizing side reactions.
Reaction Time1 - 3 hoursMonitored by TLC or HPLC.
QuenchingPoured onto crushed iceEssential for controlling exotherm.
Neutralization pH7 - 8Use of a suitable base.
Purification MethodRecrystallization or Column ChromatographyDepends on the purity of the crude product.
Reported Yield50% - 75%Yields can vary based on scale and conditions.

Visualizations

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate Protonated 2-Aminopyridine 2-Aminopyridine->Intermediate + H2SO4 Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3) Product This compound Intermediate->Product + HNO3 -10 to 0 °C

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion extend_time Extend reaction time or a slightly increase temperature. check_completion->extend_time No check_temp Was the temperature controlled between -10°C and 0°C? check_completion->check_temp Yes end Improved Yield extend_time->end improve_cooling Improve cooling method (e.g., ice-salt bath). check_temp->improve_cooling No check_reagents Are the reagents pure and anhydrous? check_temp->check_reagents Yes improve_cooling->end use_pure_reagents Use high-purity, dry reagents. check_reagents->use_pure_reagents No check_workup Was the work-up efficient? check_reagents->check_workup Yes use_pure_reagents->end optimize_workup Optimize quenching, neutralization, and extraction steps. check_workup->optimize_workup No check_workup->end Yes optimize_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield affects Temp->Purity affects SideProducts Side Products Temp->SideProducts influences Time Reaction Time Time->Yield affects Reagents Reagent Purity Reagents->Yield affects Reagents->Purity affects SideProducts->Purity decreases

Technical Support Center: Purification of Crude 2-Amino-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Amino-6-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Amino-6-nitropyridine?

A1: Common impurities can include unreacted starting materials, such as 2-aminopyridine, and side-products from the nitration reaction. Positional isomers, where the nitro group is at a different position on the pyridine ring, are also a significant possibility. The separation of these closely related isomers often presents the main purification challenge.

Q2: What is the general solubility profile of 2-Amino-6-nitropyridine?

Q3: My purified 2-Amino-6-nitropyridine is still showing a broad melting point range. What could be the issue?

A3: A broad melting point range is a classic indicator of impurities. Even small amounts of isomeric impurities or residual solvent can significantly depress and broaden the melting point. It is advisable to re-purify the compound using an alternative method (e.g., column chromatography if recrystallization was initially used) or to perform a second recrystallization from a different solvent system. Ensure the final product is thoroughly dried under vacuum to remove any trapped solvent.

Q4: Can I use activated carbon (charcoal) during recrystallization?

A4: Yes, if your hot solution of 2-Amino-6-nitropyridine has a dark color that is not inherent to the compound itself, you can use a small amount of activated carbon to remove colored impurities. However, be aware that activated carbon can also adsorb your product, leading to a decrease in yield. Use it sparingly and perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Troubleshooting Guides

Recrystallization
ProblemPotential Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too low for the melting point of the compound.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the solution-air interface to induce crystallization. Consider using a higher-boiling point solvent.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent and allow it to cool again. If crystals still do not form, add a suitable anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. Seeding the solution with a tiny crystal of pure product can also initiate crystallization.
Poor recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization occurred during hot filtration.Ensure the solution is cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Preheat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.
Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities (overlapping bands/spots). The polarity of the mobile phase is too high or too low. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample.Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand to achieve a good separation of spots. Ensure the column is packed uniformly without any air bubbles or cracks. Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the compound on the column/TLC plate. The compound is highly polar and is interacting strongly with the acidic silica gel stationary phase. The sample is too concentrated.Add a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine, to neutralize the acidic sites on the silica gel and improve the peak shape. Ensure the sample is sufficiently diluted before loading.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Data Presentation

Table 1: Illustrative Solubility of 2-Amino-6-nitropyridine in Common Solvents

SolventPolarity IndexExpected Solubility at Room TemperatureExpected Solubility with Heating
Hexane0.1Very LowLow
Toluene2.4LowModerate
Dichloromethane3.1ModerateHigh
Ethyl Acetate4.4ModerateHigh
Ethanol4.3Moderate to HighVery High
Methanol5.1Moderate to HighVery High
Water10.2LowLow to Moderate

Table 2: Comparison of Purification Techniques (Illustrative Data)

Disclaimer: This table presents hypothetical data to illustrate the potential outcomes of different purification techniques. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization85%95-98%60-80%Effective for removing less soluble or more soluble impurities. May require multiple recrystallizations for high purity.
Column Chromatography85%>99%50-70%More effective for separating closely related isomers but can be more time-consuming and result in lower yields due to product loss on the column.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude 2-Amino-6-nitropyridine by recrystallization.

Materials:

  • Crude 2-Amino-6-nitropyridine

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude 2-Amino-6-nitropyridine in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring. Continue to add the solvent portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

Objective: To purify crude 2-Amino-6-nitropyridine using silica gel column chromatography.

Materials:

  • Crude 2-Amino-6-nitropyridine

  • Silica gel (for column chromatography, 230-400 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the cotton/glass wool.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Once packed, add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude 2-Amino-6-nitropyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • In a separate flask, add a small amount of silica gel and add the solution of the crude product.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions.

    • Gradually increase the polarity of the mobile phase as needed (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Monitor the Separation:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Combine and Evaporate:

    • Combine the fractions that contain the pure 2-Amino-6-nitropyridine.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude 2-Amino-6-nitropyridine r_dissolve Dissolve in minimum hot solvent r_start->r_dissolve r_hot_filter Hot filtration (optional, with charcoal) r_dissolve->r_hot_filter r_cool Slow cooling to room temperature r_hot_filter->r_cool r_ice_bath Cool in ice bath r_cool->r_ice_bath r_filter Vacuum filtration r_ice_bath->r_filter r_dry Dry purified crystals r_filter->r_dry r_end Pure 2-Amino-6-nitropyridine r_dry->r_end c_start Crude 2-Amino-6-nitropyridine c_load Adsorb on silica & load onto column c_start->c_load c_elute Elute with solvent gradient c_load->c_elute c_collect Collect fractions c_elute->c_collect c_tlc Monitor fractions by TLC c_collect->c_tlc c_combine Combine pure fractions c_tlc->c_combine c_evaporate Evaporate solvent c_combine->c_evaporate c_end Pure 2-Amino-6-nitropyridine c_evaporate->c_end

Caption: Experimental workflows for the purification of 2-Amino-6-nitropyridine.

troubleshooting_workflow cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Column Chromatography Troubleshooting start Purification Issue Encountered r_issue Issue? start->r_issue c_issue Issue? start->c_issue r_oiling Oiling Out r_issue->r_oiling Oiling r_no_crystals No Crystals r_issue->r_no_crystals No xtals r_poor_recovery Poor Recovery r_issue->r_poor_recovery Low yield r_oiling_sol Re-dissolve & cool slowly Scratch flask Change solvent r_oiling->r_oiling_sol r_no_crystals_sol Concentrate solution Add anti-solvent Seed with crystal r_no_crystals->r_no_crystals_sol r_poor_recovery_sol Cool thoroughly Use minimum solvent Preheat filtration apparatus r_poor_recovery->r_poor_recovery_sol c_poor_sep Poor Separation c_issue->c_poor_sep Overlap c_tailing Tailing/Streaking c_issue->c_tailing Tailing c_no_elution No Elution c_issue->c_no_elution Stuck c_poor_sep_sol Optimize mobile phase via TLC Repack column Reduce sample load c_poor_sep->c_poor_sep_sol c_tailing_sol Add triethylamine to mobile phase Dilute sample c_tailing->c_tailing_sol c_no_elution_sol Increase mobile phase polarity c_no_elution->c_no_elution_sol

Caption: Troubleshooting logic for purification of 2-Amino-6-nitropyridine.

References

Overcoming challenges in the nitration of 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 2-aminopyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 2-aminopyridine in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the nitration of 2-aminopyridine can stem from several factors. A primary cause is the formation of the intermediate 2-nitraminopyridine, which may not fully rearrange to the desired ring-nitrated products under certain conditions.[1] Temperature plays a critical role; temperatures below 40°C favor the formation of 2-nitraminopyridine, the kinetic product, while temperatures at 50°C or higher are necessary to promote its rearrangement to the thermodynamic products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[1]

Additionally, inadequate temperature control can be an issue. Nitration reactions are highly exothermic, and localized overheating can lead to degradation of both starting material and product.[2]

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure the reaction temperature is appropriate for the desired outcome. For ring nitration, temperatures of 50°C or higher are generally required to facilitate the rearrangement of the 2-nitraminopyridine intermediate.[1]

  • Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and in a controlled manner to manage the exothermic reaction and prevent overheating.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the intermediate and final products. This will help determine the optimal reaction time.[3]

  • Consider a Two-Step Process: Some protocols involve the initial formation of 2-nitraminopyridine at a lower temperature, followed by heating the reaction mixture to induce rearrangement.[1]

Q2: I am observing a significant amount of 2-amino-3-nitropyridine, but I want to maximize the yield of the 5-nitro isomer. How can I control the regioselectivity?

A2: The regioselectivity of 2-aminopyridine nitration is influenced by both electronic effects and reaction conditions. The formation of 2-amino-5-nitropyridine is often favored, in some cases with a ratio as high as 9:1 over the 3-nitro isomer.[1][4] This preference is attributed to "electric hindrance," where repulsion between the positive charges on the protonated ring nitrogen and the incoming nitronium ion disfavors attack at the C-3 position.[1]

Higher temperatures tend to favor the formation of the 5-nitro isomer.[1] Conversely, thermolysis of 2-nitraminopyridine in a non-acidic medium can invert the product ratio, making 2-amino-3-nitropyridine the major product.[1]

Strategies to Enhance 5-Nitro Selectivity:

  • Elevated Temperature: Conducting the rearrangement of 2-nitraminopyridine at a sufficiently high temperature (e.g., 50-70°C) in a strong acid medium generally favors the formation of the 5-nitro isomer.[1][5]

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, the specific ratio and concentration can influence the outcome.

Q3: My reaction is producing a complex mixture of side products, including dinitrated compounds. How can I minimize their formation?

A3: The formation of side products, particularly dinitrated species like 2-nitramino-5-nitropyridine, arises from over-nitration.[2] This is more likely to occur with an excess of the nitrating agent or at elevated temperatures. The amino group in 2-aminopyridine activates the ring, making it susceptible to further nitration if the reaction is not carefully controlled.

Preventing Over-Nitration:

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess to ensure the reaction goes to completion without promoting dinitration.[3]

  • Slow Addition: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species, which favors mono-nitration.[3]

  • Temperature Control: Maintain the optimal reaction temperature. While higher temperatures can be necessary for the rearrangement, excessive heat can lead to side reactions and decomposition.[2]

  • Reaction Time: Monitor the reaction and stop it once the desired mono-nitrated product has reached its maximum concentration, before significant amounts of dinitrated products are formed.[3]

Q4: I am having difficulty separating the 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers. What purification methods are effective?

A4: The separation of the 3- and 5-nitro isomers can be challenging due to their similar polarities. One effective method is steam distillation. 2-Amino-3-nitropyridine can form an intramolecular hydrogen bond between the ortho amino and nitro groups, making it more volatile and allowing it to be separated by steam distillation.[1] Other chromatographic techniques can also be employed.

Purification Techniques:

  • Steam Distillation: This is a classical and effective method for separating the 3-nitro isomer from the less volatile 5-nitro isomer.[1][6]

  • Column Chromatography: Silica gel column chromatography can be used, but may require careful solvent system optimization to achieve good separation.

  • Recrystallization: If one isomer is present in a much larger quantity, recrystallization may be a viable method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when nitrating 2-aminopyridine?

A1: The nitration of 2-aminopyridine presents several safety hazards:

  • Exothermic Reaction: Nitration is a highly exothermic process that can lead to a runaway reaction if not properly controlled.[2]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.

  • Potential for Explosion: The resulting nitro compounds can be unstable, especially at higher temperatures or in larger batches.[5]

  • Toxicity: 2-aminopyridine and its nitrated derivatives are toxic if swallowed or in contact with skin, and can cause skin and eye irritation.[7][8][9]

Safety Precautions:

  • Always work in a well-ventilated fume hood.[7][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

  • Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.[3]

  • Add reagents slowly and monitor the temperature continuously.[3]

  • Have appropriate spill kits and emergency procedures in place.

Q2: What is the role of sulfuric acid in the nitration of 2-aminopyridine?

A2: Concentrated sulfuric acid serves two main purposes in this reaction. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it serves as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.[2]

Q3: Can I nitrate 2-aminopyridine without using sulfuric acid?

A3: While the mixed acid (HNO₃/H₂SO₄) system is the most common and generally most effective for aromatic nitration, other nitrating agents can be used. However, for an electron-deficient ring like pyridine, even with the activating amino group, a strong nitrating agent is typically required. Alternative methods might not be as efficient or could lead to different product distributions. For instance, using tert-butyl nitrite with an N-sulfonyl directing group has been reported for selective C3-H nitration.[10]

Q4: How does the protonation of 2-aminopyridine affect the nitration reaction?

A4: In a strong acidic medium like concentrated sulfuric acid, the pyridine ring nitrogen of 2-aminopyridine is protonated. This protonation deactivates the ring towards electrophilic attack. However, the amino group at the 2-position is a strong activating group and directs the substitution to the ortho (position 3) and para (position 5) positions. The reaction proceeds because the activating effect of the amino group outweighs the deactivating effect of the protonated ring nitrogen.[1]

Quantitative Data Summary

Table 1: Regioselectivity in the Nitration of 2-Aminopyridine

ProductConditionsRatio/YieldReference
2-Amino-5-nitropyridineDirect nitrationMajor product (approx. 9:1 ratio with 3-nitro isomer)[1][4]
2-Amino-3-nitropyridineDirect nitrationMinor product[1]
2-Amino-3-nitropyridineThermolysis of 2-nitraminopyridine in chlorobenzene at 132°C40% yield (major product)[1]
2-Amino-5-nitropyridineThermolysis of 2-nitraminopyridine in chlorobenzene at 132°C26% yield (minor product)[1]

Table 2: Reported Yields for Nitration of Aminopyridine Derivatives

Starting MaterialProductYieldReference
2-Amino-5-chloropyridine2-Nitramino-5-chloropyridine87.5%[2]
2-Aminopyridine5-Nitro-2-aminopyridine76-79%[11]
2-Aminopyridine5-Nitro-2-aminopyridine57.61%[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine

This protocol is based on the general principles described in the literature for the nitration of 2-aminopyridine via the rearrangement of the 2-nitraminopyridine intermediate.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ammonia solution (26%) or Sodium Hydroxide solution (20%)

  • Deionized water

Procedure:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, slowly add 2-aminopyridine (1 equivalent) to chilled concentrated sulfuric acid (e.g., 4-5 volumes) while maintaining the temperature below 30°C with an ice bath.

  • Nitration: Cool the solution to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at this temperature for 2 hours to form the 2-nitraminopyridine intermediate.

  • Rearrangement: Slowly warm the reaction mixture to 50°C and maintain this temperature for 5 hours to facilitate the rearrangement to the ring-nitrated products.[11]

  • Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold solution by adding an ammonia solution or sodium hydroxide solution until the pH is approximately 8. A solid precipitate should form.[11]

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization or by steam distillation to separate the 3-nitro and 5-nitro isomers.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Aminopyridine in conc. H2SO4 cool_solution Cool to 0-5°C start->cool_solution add_nitrating_mix Add HNO3/H2SO4 dropwise (<10°C) cool_solution->add_nitrating_mix stir_low_temp Stir for 2h (Forms 2-Nitraminopyridine) add_nitrating_mix->stir_low_temp heat_rearrange Heat to 50°C for 5h (Rearrangement) stir_low_temp->heat_rearrange quench Pour onto Ice heat_rearrange->quench neutralize Neutralize (pH 8) quench->neutralize filter_wash Filter and Wash Solid neutralize->filter_wash purify Purify (e.g., Steam Distillation) filter_wash->purify end Isolated Products purify->end

Caption: Experimental workflow for the nitration of 2-aminopyridine.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Rearrangement of 2-Nitraminopyridine problem->cause1 cause2 Decomposition of Product/Starting Material problem->cause2 cause3 Suboptimal Reaction Time problem->cause3 solution1 Increase reaction temperature to >50°C and/or increase rearrangement time. cause1->solution1 solution2 Ensure slow, controlled addition of nitrating agent. Use an ice bath to manage exotherm. cause2->solution2 solution3 Monitor reaction progress using TLC/HPLC to determine the optimal endpoint. cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

reaction_pathway cluster_path Reaction Pathway cluster_products Thermodynamic Products start 2-Aminopyridine intermediate 2-Nitraminopyridine (Kinetic Product) start->intermediate HNO3/H2SO4 <40°C product1 2-Amino-5-nitropyridine (Major) intermediate->product1 H2SO4 >50°C (Rearrangement) product2 2-Amino-3-nitropyridine (Minor) intermediate->product2 H2SO4 >50°C (Rearrangement)

Caption: Nitration pathway of 2-aminopyridine.

References

Technical Support Center: Optimization of 6-Nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and optimization of 6-Nitropyridin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound and its derivatives?

The most common methods involve either the direct nitration of a 2-aminopyridine precursor or the nucleophilic aromatic substitution of a di-substituted pyridine. For example, 2-amino-5-nitropyridine can be synthesized by the direct nitration of 2-aminopyridine using a mixture of concentrated sulfuric and nitric acids.[1] Another route involves reacting a precursor like 2-chloro-3-nitropyridine with an appropriate amine.[2]

Q2: My purified product is a yellow to green powder. Is this typical?

Yes, the appearance of nitropyridine derivatives like 6-Methoxy-2-nitropyridin-3-amine is often described as a light yellow to green powder or crystal.[3] However, significant darkening or deviation from the expected color could indicate the presence of impurities, and further purification might be necessary.[3]

Q3: What are the common impurities to expect, and how can they be identified?

Common contaminants may include unreacted starting materials, regioisomers (e.g., 5-nitro vs. 3-nitro isomers), and byproducts from side reactions.[3][4] It is crucial to analyze the crude product using techniques like HPLC, LC-MS, and NMR to identify the specific impurity profile before proceeding with further steps.[3]

Q4: Are there any specific stability and storage recommendations for this compound derivatives?

While specific stability data is not always available for every derivative, it is good practice to store these compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize degradation.[3] Secondary amines, in particular, can be susceptible to nitrosation and should not be combined with nitrosating agents.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Nitration: The nitrating agent is not strong enough or reaction conditions are too mild. 2. Degradation: The starting material or product is degrading under harsh acidic conditions. 3. Protonation of Amine: Under strongly acidic conditions, the starting amine's nucleophilicity is reduced by protonation, hindering the reaction.[5]1. Optimize Nitrating Conditions: Use a stronger nitrating mixture (e.g., fuming H₂SO₄/HNO₃). Carefully control the reaction temperature and time.[1] 2. Control Reagent Addition: Add the nitrating agent dropwise at a low temperature (e.g., below 10°C) to manage the exothermic reaction.[1][6] 3. Modify Reaction Medium: If using a method sensitive to pH, consider alternative synthetic routes that do not require highly acidic conditions.
Formation of Multiple Isomers / Byproducts 1. Poor Regioselectivity: The nitration step is not selective, leading to a mixture of isomers. 2. Over-reduction of Nitro Group: If performing a subsequent reduction, reactive intermediates like nitroso or hydroxylamine species can dimerize, forming side products.[4]1. Strict Temperature Control: Maintain a consistent low temperature during nitration to improve selectivity. 2. Purification: Separate isomers using column chromatography or recrystallization.[4] 3. Selective Reducing Agent: For nitro group reductions, choose a clean and selective method like catalytic hydrogenation (H₂/Pd/C).[4]
Difficulty in Product Purification 1. Co-elution of Impurities: Impurities have similar polarity to the desired product, making chromatographic separation difficult. 2. Product Appearance: The final product is an oil or amorphous solid instead of a crystalline powder.1. Optimize Chromatography: Experiment with different solvent systems for flash chromatography. Florisil can be an effective stationary phase for aminopyridine derivatives.[7] 2. Recrystallization: Attempt recrystallization from various solvents to obtain a pure, crystalline solid. 3. Salt Formation: If the product is basic, consider converting it to a salt (e.g., hydrochloride salt) which may be more crystalline and easier to handle.

Data Presentation

Table 1: Optimization of Reaction Conditions for Nitration of 2-Aminopyridine This table summarizes the conditions for the synthesis of 2-amino-5-nitropyridine.

EntryNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Conc. H₂SO₄ / Fuming HNO₃1,2-Dichloroethane< 10 (addition), then 581091.7[1]

Table 2: Influence of Substituents on Yield in 2-Aminopyridine Synthesis via N-Oxides This data shows how electron-withdrawing groups (EWG) can influence yields in related aminopyridine syntheses. Yields were generally higher for pyridine N-oxides bearing electron-withdrawing substituents.[7]

EntryPyridine N-Oxide SubstituentProductYield (%)
14-Nitro (EWG)N-(4-Chlorophenyl)-4-nitropyridin-2-amine67
24-CO₂Me (EWG)Methyl 2-((4-chlorophenyl)amino)isonicotinate60
36-Methyl (EDG)N-(4-Chlorophenyl)-6-methylpyridin-2-amine48
43,5-Dibromo (EWG)3,5-Dibromo-N-(4-chlorophenyl)pyridin-2-amine41
54-Methoxy (EDG)N-(4-Chlorophenyl)-4-methoxypyridin-2-amine19

Experimental Protocols & Visualizations

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a multi-step process involving reaction, workup, and purification.

G cluster_workflow General Synthetic Workflow Start Starting Material (e.g., 2-Aminopyridine) Reaction Chemical Reaction (e.g., Nitration) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography / Recrystallization) Crude->Purification Final Pure Derivative Purification->Final

Caption: General workflow for synthesizing this compound derivatives.

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol is adapted from the procedure described in patent CN105523995A.[1]

Materials:

  • 2-Aminopyridine (18.82 g, 0.2 mol)

  • 1,2-Dichloroethane (75.3 g)

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminopyridine in 1,2-dichloroethane with stirring.

  • Prepare a mixed acid solution of concentrated sulfuric acid and fuming nitric acid (total 45.17 g).

  • Cool the 2-aminopyridine solution to below 10°C in an ice bath.

  • Slowly add the mixed acid dropwise to the cooled solution over approximately 60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, warm the reaction mixture to 58°C and maintain for 10-12 hours. The solution color will change from light yellow to deep red.

  • Cool the reaction to room temperature.

  • Carefully wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.

  • Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

  • Slowly pour the resulting residue into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash thoroughly with water, and dry to yield the final product, 2-amino-5-nitropyridine.

Troubleshooting Flowchart for Low Yield

When faced with low product yield, a systematic approach can help identify the root cause.

G cluster_troubleshooting Troubleshooting Low Yield start Low Product Yield q1 Analyze Crude by TLC/LCMS. Is starting material present? start->q1 incomplete Cause: Incomplete Reaction q1->incomplete Yes q2 Are significant byproducts observed? q1->q2 No solution1 Solution: - Increase reaction time/temp - Use stronger reagents incomplete->solution1 side_reactions Cause: Side Reactions q2->side_reactions Yes workup_issue Cause: Product lost during workup/purification q2->workup_issue No solution2 Solution: - Lower temperature - Control reagent addition rate - Check stoichiometry side_reactions->solution2 solution3 Solution: - Re-extract aqueous layers - Optimize extraction pH - Check chromatography conditions workup_issue->solution3

Caption: A logical flowchart for diagnosing the cause of low reaction yields.

Simplified Reaction Mechanism: Electrophilic Nitration

The nitration of an aminopyridine ring is a classic electrophilic aromatic substitution reaction. The highly reactive nitronium ion (NO₂⁺), generated from the mixed acids, acts as the electrophile.

G cluster_mechanism Simplified Nitration Mechanism reagents H₂SO₄ + HNO₃ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Generates aminopyridine 2-Aminopyridine Ring intermediate Sigma Complex (Resonance Stabilized) aminopyridine->intermediate + NO₂⁺ (Attack) product Nitrated Product intermediate->product - H⁺ (Deprotonation)

Caption: Electrophilic attack of the nitronium ion on the pyridine ring.

References

Identifying and minimizing byproducts in 6-Nitropyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Nitropyridin-2-amine. The primary focus is on the common synthetic route involving the amination of 2-chloro-6-nitropyridine and the identification and minimization of associated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-nitropyridine with an ammonia source. The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atom at the 2-position susceptible to displacement by a nucleophile like ammonia. This approach is generally high-yielding and avoids the regioselectivity issues associated with the direct nitration of 2-aminopyridine, which predominantly yields the 3-nitro and 5-nitro isomers.[1]

Q2: What are the primary byproducts I should expect in the amination of 2-chloro-6-nitropyridine?

The main potential byproducts in this reaction include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-chloro-6-nitropyridine.

  • Hydrolysis Product (6-nitro-2-pyridone): If water is present in the reaction mixture (e.g., from aqueous ammonia or wet solvents), it can compete with ammonia as a nucleophile, leading to the formation of 6-nitro-2-pyridone.

  • Side-products from the Aminating Agent: If using a protected amine source that requires a subsequent deprotection step, byproducts from this additional step may be introduced.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a stain that visualizes nitrogen-containing compounds can be useful. For HPLC, a reversed-phase column (like a C18) with a UV detector is typically effective for separating the starting material, product, and major byproducts.[2][3]

Q4: What purification methods are most effective for isolating pure this compound?

The most common methods for purification are:

  • Recrystallization: If the product is a solid and has different solubility characteristics from the impurities, recrystallization from a suitable solvent system is an effective and scalable purification method.

  • Column Chromatography: For smaller scale reactions or when impurities have similar solubility, silica gel column chromatography can be used to obtain a highly pure product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: The 2-chloro-6-nitropyridine may be of poor quality, or the ammonia solution may be old or have a lower concentration than stated.1a. Verify the purity of the starting material using techniques like NMR or GC-MS.1b. Use a fresh, unopened container of the ammonia solution or titrate it to confirm its concentration.
2. Insufficient Reaction Temperature: The activation energy for the nucleophilic substitution may not be met.2a. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or HPLC.2b. For reactions at or above the solvent's boiling point, ensure the use of a sealed reaction vessel or autoclave.
3. Poor Solubility of Starting Material: If the 2-chloro-6-nitropyridine is not fully dissolved, the reaction will be slow and incomplete.3a. Choose a solvent in which the starting material is more soluble at the reaction temperature.3b. Increase the volume of the solvent, though this may require longer reaction times.
Significant Amount of 6-nitro-2-pyridone Byproduct 1. Presence of Water: The reaction is sensitive to water, which can hydrolyze the starting material.1a. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.1b. If using aqueous ammonia is unavoidable, consider using a large excess of ammonia to outcompete the water. Alternatively, use a solution of ammonia in an organic solvent like ethanol or dioxane.
Product is Difficult to Purify 1. Complex Mixture of Byproducts: Harsh reaction conditions (e.g., excessively high temperature or long reaction time) can lead to decomposition and the formation of multiple, difficult-to-separate impurities.1a. Re-optimize the reaction conditions, aiming for a lower temperature and shorter reaction time that still allows for complete conversion of the starting material.1b. Employ a more sophisticated purification technique, such as preparative HPLC.
2. Co-precipitation of Impurities: During workup or recrystallization, impurities may crystallize along with the product.2a. Screen different solvents for recrystallization to find one that provides better separation.2b. Consider a multi-step purification, such as an acid-base extraction to remove neutral impurities, followed by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amination

This protocol is a representative procedure based on common methods for the amination of halo-nitropyridines and may require optimization.[4]

Materials:

  • 2-chloro-6-nitropyridine (1.0 equiv.)

  • Aqueous Ammonia (28-30%, 20 equiv.) or a saturated solution of ammonia in ethanol

  • Ethanol (as solvent, if not using ethanolic ammonia)

  • Sealed reaction vessel or autoclave

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a sealable reaction vessel, dissolve 2-chloro-6-nitropyridine (1.0 equiv.) in ethanol to a concentration of approximately 0.5 M.

  • Add the ammonia source (e.g., 20 equivalents of 28% aqueous ammonia).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

This is a general-purpose starting method for purity analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Method:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Reaction Conditions on Amination of Halopyridines (Illustrative Data)

This table presents illustrative data based on typical outcomes for SNAr reactions on similar substrates, as specific comparative data for 2-chloro-6-nitropyridine was not available in the search results.

EntryHalopyridineAminating AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-BromopyridineNH₃·H₂O (20 eq)Ethylene Glycol601692>98
22-Chloro-3-nitropyridineEthanolic NH₃Ethanol701295>99
32-chloro-6-nitropyridineNH₃·H₂O (20 eq)Ethanol8024~85-95 (Est.)~95-99 (Est.)
42-chloro-6-nitropyridineNH₃ in DioxaneDioxane10012~90-98 (Est.)>98 (Est.)

Data for entries 1 and 2 are based on reported syntheses of related compounds.[4] Data for entries 3 and 4 are estimated based on established principles of SNAr reactions.

Visualizations

Reaction_Pathway start 2-chloro-6-nitropyridine product This compound start->product SNAr Reaction (Solvent, Heat) reagent + NH3

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction start 2-chloro-6-nitropyridine main_product This compound (Desired Product) start->main_product Amination side_product 6-nitro-2-pyridone (Hydrolysis Byproduct) start->side_product Hydrolysis main_reagent + NH3 (Excess) side_reagent + H2O (Trace)

Caption: Formation of hydrolysis byproduct.

Troubleshooting_Workflow start Low Yield of This compound check_sm Analysis of Crude Reaction: Significant Starting Material (SM)? start->check_sm check_byproduct Major Byproduct is 6-nitro-2-pyridone? check_sm->check_byproduct No increase_temp_time Increase Reaction Temperature / Time check_sm->increase_temp_time Yes use_anhydrous Use Anhydrous Solvents and Reagents check_byproduct->use_anhydrous Yes complex_mixture Complex Mixture/ Decomposition check_byproduct->complex_mixture No check_reagents Verify Reagent Purity and Concentration increase_temp_time->check_reagents optimize Re-optimize Conditions (Lower Temp, Shorter Time) complex_mixture->optimize

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Stability and Degradation of 6-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals working with 6-Nitropyridin-2-amine. Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. Therefore, the proposed degradation pathways are hypothetical and based on the known chemistry of related nitroaromatic amines. It is essential to conduct specific stability and forced degradation studies to determine the precise degradation profile of this compound for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are typically between 2-8°C to minimize potential degradation.[2] It should be protected from light and moisture.

Q2: What are the main safety precautions to take when handling this compound?

A2: Handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1][3] Avoid creating dust and aerosols.[1] Ensure that eyewash stations and safety showers are readily accessible.[3]

Q3: What solvents are suitable for dissolving this compound?

A3: The solubility of this compound should be experimentally determined. For analytical purposes, common solvents for similar aromatic compounds include methanol, acetonitrile, and dimethylformamide (DMF). It is advisable to start with small quantities to assess solubility and stability in the chosen solvent.

Q4: What analytical techniques are most suitable for analyzing this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of nitroaromatic compounds.[4] The aromatic structure and nitro group should provide strong UV absorbance. For separation of the parent compound from its degradation products, a reversed-phase C18 column is a good starting point. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of potential degradation products, aiding in their structural elucidation.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram of this compound.

  • Question: What could be the source of these unexpected peaks?

    • Answer: Unexpected peaks could be impurities from the initial material, degradation products, or artifacts from the sample preparation or analytical method.

  • Troubleshooting Steps:

    • Analyze a blank injection: Inject the solvent used to dissolve the sample to ensure no peaks are originating from the solvent or system.

    • Review sample preparation: Ensure that the sample is fully dissolved and that there are no interactions with the sample vial or filtration materials.

    • Assess sample stability: The compound may be degrading in the dissolution solvent. Analyze the sample immediately after preparation and then at various time points to check for the appearance or growth of new peaks.

    • Perform forced degradation: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help confirm if the new peaks are degradation products.[5][6]

Issue 2: The color of my this compound solution changes over time.

  • Question: Why is the color of my solution changing?

    • Answer: A color change often indicates a chemical transformation, such as degradation. Nitroaromatic compounds can be susceptible to reduction or other reactions that alter their chromophore and thus their color.

  • Troubleshooting Steps:

    • Protect from light: Store the solution in the dark or use amber vials to prevent photolytic degradation.

    • Use inert atmosphere: If oxidative degradation is suspected, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Check pH: The pH of the solution can influence stability. Ensure the pH is appropriate for the compound's stability, which may need to be determined experimentally.

    • Analyze the solution: Use HPLC or another suitable analytical technique to correlate the color change with the appearance of new peaks.

Issue 3: I am having difficulty dissolving this compound.

  • Question: What can I do to improve the solubility of this compound?

    • Answer: Solubility issues can hinder accurate analysis and experimentation.

  • Troubleshooting Steps:

    • Try different solvents: Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, tetrahydrofuran, dimethyl sulfoxide).

    • Use co-solvents: A mixture of solvents can sometimes improve solubility more than a single solvent.

    • Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the compound. However, be cautious as this can also accelerate degradation.

    • Adjust pH: For compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly improve solubility.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

Stress ConditionExperimental ProtocolNotes
Acid Hydrolysis Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.The concentration of acid and temperature can be adjusted to achieve the target degradation.
Base Hydrolysis Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.The amino group may be susceptible to hydrolysis under basic conditions.
Oxidative Degradation Prepare a solution of this compound (e.g., 1 mg/mL) and add an appropriate volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). Store at room temperature, protected from light, for a defined period.The nitro group is generally resistant to oxidation, but the amino group and pyridine ring may be susceptible.
Thermal Degradation Expose the solid powder of this compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period. Also, test a solution of the compound under the same conditions.This helps to determine the stability of the compound in the solid state and in solution at elevated temperatures.
Photolytic Degradation Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.Nitroaromatic compounds are often photosensitive.

Visualizations

Hypothetical Degradation Pathway of this compound

G cluster_conditions Stress Conditions cluster_pathway Hypothetical Degradation Pathway Acid Acidic Hydrolysis Deg1 6-Nitropyridin-2-ol (Hypothetical) Acid->Deg1 Hydrolysis of amino group Base Basic Hydrolysis Base->Deg1 Hydrolysis of amino group Oxidation Oxidative Degradation Deg3 Ring Opening Products (Hypothetical) Oxidation->Deg3 Oxidative cleavage Reduction Reductive Degradation (e.g., Photolytic/Metabolic) Deg2 Pyridine-2,6-diamine (Hypothetical) Reduction->Deg2 Reduction of nitro group Parent This compound Parent->Deg1 Parent->Deg2 Deg1->Deg3

Caption: Hypothetical degradation pathways for this compound.

Workflow for a Forced Degradation Study

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B Prepare Stock Solution of this compound A->B C Prepare Stress Samples and Controls B->C D Expose Samples to Stress Conditions C->D E Sample at Defined Time Points D->E F Neutralize/Quench Reactions E->F G Analyze Samples by Stability-Indicating Method (e.g., HPLC) F->G H Identify and Quantify Degradation Products G->H I Propose Degradation Pathways H->I J Document Results in a Stability Report I->J

Caption: General workflow for conducting a forced degradation study.

References

Troubleshooting poor solubility of 6-Nitropyridin-2-amine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 6-Nitropyridin-2-amine in their experiments.

Troubleshooting Poor Solubility

Poor solubility of this compound can be a significant hurdle in experimental workflows. The following guide provides a systematic approach to addressing this issue, from simple adjustments to more comprehensive strategies.

Logical Troubleshooting Workflow

The diagram below outlines a step-by-step process for troubleshooting solubility issues with this compound.

cluster_0 Initial Observation cluster_1 Step 1: Solvent & Temperature Optimization cluster_2 Step 2: pH Modification cluster_3 Step 3: Co-solvency cluster_4 Outcome start Poor solubility of This compound observed solvent_screening Screen a range of solvents (polar protic, polar aprotic, non-polar) start->solvent_screening Begin troubleshooting heating Apply gentle heating and/or sonication solvent_screening->heating acidification Attempt salt formation by adding a strong acid (e.g., HCl, HBr) to a suspension heating->acidification If solubility is still poor success Solubility Achieved heating->success If soluble cosolvent Use a co-solvent system (e.g., DMSO/water, DMF/water) acidification->cosolvent If salt formation is ineffective or undesirable acidification->success If soluble cosolvent->success If solubility improves failure Consult further resources or consider structural modification of the compound cosolvent->failure If still insoluble prep 1. Add excess this compound to a pre-weighed vial add_solvent 2. Add a known volume of solvent prep->add_solvent equilibrate 3. Equilibrate at constant temperature (e.g., 24h with shaking) add_solvent->equilibrate settle 4. Allow undissolved solid to settle equilibrate->settle filter 5. Filter supernatant into a new pre-weighed vial settle->filter evaporate 6. Evaporate the solvent filter->evaporate weigh 7. Weigh the vial with dried solute evaporate->weigh calculate 8. Calculate solubility weigh->calculate cluster_physchem Physicochemical Properties cluster_formulation Formulation Strategies solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Membrane Permeability permeability->bioavailability logp LogP (Lipophilicity) logp->solubility logp->permeability pka pKa pka->solubility salt_form Salt Formation salt_form->solubility improves excipients Use of Excipients (e.g., solubilizers, surfactants) excipients->solubility improves particle_size Particle Size Reduction (e.g., micronization) particle_size->solubility improves

Technical Support Center: Scaling Up the Production of 2-Amino-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-nitropyridine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the scaling up of your production.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 2-Amino-6-nitropyridine, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of 2-Amino-6-nitropyridine can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. For instance, in the ammonolysis step, insufficient temperature may lead to incomplete reaction, while excessively high temperatures can promote the formation of byproducts.

  • Purity of Starting Materials: Impurities in the starting material, 2,6-dichloro-3-nitropyridine, can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. Ensure the purity of your reagents before commencing the synthesis.

  • Incomplete Ammonolysis: The conversion of 2,6-dichloro-3-nitropyridine to 2-Amino-6-nitropyridine via ammonolysis is a critical step. Ensure that the concentration of aqueous ammonia is sufficient and that the reaction is allowed to proceed for the recommended duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.[1]

Q2: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?

A2: The primary impurity of concern is the isomeric byproduct, 6-amino-2-chloro-3-nitropyridine. The formation of this isomer can be influenced by the reaction conditions.

  • Isomer Formation: During the nitration of 2,6-dichloropyridine, while the 3-nitro isomer is the major product, other isomers can also be formed. Careful control of the nitration temperature is crucial.

  • Minimization Strategies: To minimize the formation of unwanted isomers, it is essential to adhere strictly to the recommended temperature profiles for both the nitration and ammonolysis steps. Purification of the intermediate 2,6-dichloro-3-nitropyridine before proceeding to the ammonolysis step can also help in reducing the final impurity profile.

Q3: The purification of the final product is proving to be difficult. What are some effective purification strategies?

A3: Purification of 2-Amino-6-nitropyridine can be challenging due to its physical properties and the presence of structurally similar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: For separating the desired product from isomers and other impurities, column chromatography is a versatile technique. Due to the basic nature of the pyridine, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.

  • Washing: After the reaction, washing the crude product with water can help remove any remaining inorganic salts and water-soluble impurities.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 2-Amino-6-nitropyridine.

Synthesis of 2,6-dichloro-3-nitropyridine

This protocol is adapted from the synthesis of a similar compound.[1]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid (98%)

  • Ice

Procedure:

  • To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid at 20-25°C with constant stirring.

  • To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature is maintained below 50°C.

  • After the addition is complete, heat the resulting mixture to 100-105°C for 5 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 50°C and pour it into ice water.

  • The resulting precipitate is filtered and washed with water.

  • The wet cake is then dried to yield 2,6-dichloro-3-nitropyridine.

Synthesis of 2-Amino-6-nitropyridine

This protocol is an adaptation for the synthesis of the target compound, based on the ammonolysis of a similar chloro-substituted nitropyridine.[1]

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methanol

  • Aqueous Ammonia (25%)

Procedure:

  • Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

  • To this solution, add 12.2 ml (0.179 mole) of 25% aqueous ammonia solution at room temperature.

  • Heat the resulting mixture to 35-40°C for 2 hours.

  • Monitor the reaction by TLC.

  • After the completion of the reaction, cool the mixture to 20°C.

  • The solid product obtained is washed with methanol and then filtered and dried.

Data Presentation

The following table summarizes key quantitative data for the synthesis of a closely related compound, 2-amino-6-chloro-3-nitropyridine, which can serve as a benchmark for the synthesis of 2-Amino-6-nitropyridine.[1]

ParameterValue
Synthesis of 2,6-dichloro-3-nitropyridine
Yield75.38%
Purity (GC)99.5%
Synthesis of 2-amino-6-chloro-3-nitropyridine
Yield56.45%
Purity (HPLC)99.3%
Melting Point192-195°C

Visualizations

Synthesis Pathway of 2-Amino-6-nitropyridine

G cluster_0 Step 1: Nitration cluster_1 Step 2: Ammonolysis 2,6-Dichloropyridine 2,6-Dichloropyridine H2SO4_HNO3 Conc. H₂SO₄, Conc. HNO₃ 100-105°C 2,6-Dichloropyridine->H2SO4_HNO3 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine H2SO4_HNO3->2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine_2 2,6-dichloro-3-nitropyridine NH3_MeOH Aq. NH₃, Methanol 35-40°C 2,6-dichloro-3-nitropyridine_2->NH3_MeOH 2-Amino-6-nitropyridine 2-Amino-6-nitropyridine NH3_MeOH->2-Amino-6-nitropyridine

Caption: Synthesis pathway for 2-Amino-6-nitropyridine.

Experimental Workflow

G Start Start: Synthesis of 2-Amino-6-nitropyridine Nitration Nitration of 2,6-Dichloropyridine Start->Nitration Workup1 Work-up: Quench with Ice, Filter and Wash Nitration->Workup1 Ammonolysis Ammonolysis with Aqueous Ammonia Workup1->Ammonolysis Workup2 Work-up: Cool, Filter, Wash with Methanol Ammonolysis->Workup2 Purification Purification: Recrystallization or Column Chromatography Workup2->Purification Analysis Analysis: TLC, HPLC, GC, NMR Purification->Analysis FinalProduct Final Product: 2-Amino-6-nitropyridine Analysis->FinalProduct G LowYield Low Yield of 2-Amino-6-nitropyridine CheckPurity Check Purity of Starting Materials LowYield->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) LowYield->CheckConditions CheckReagents Confirm Reagent Concentrations LowYield->CheckReagents Impure Impure Starting Materials CheckPurity->Impure if impure IncorrectConditions Incorrect Reaction Conditions CheckConditions->IncorrectConditions if incorrect IncorrectReagents Incorrect Reagent Concentration CheckReagents->IncorrectReagents if incorrect Purify Action: Purify Starting Materials Impure->Purify Optimize Action: Optimize Conditions IncorrectConditions->Optimize Adjust Action: Adjust Concentrations IncorrectReagents->Adjust

References

Method for removing impurities from synthesized 6-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized 6-Nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. A common method for its synthesis is the nitration of 2-aminopyridine. This reaction can lead to the formation of positional isomers, primarily 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which can be challenging to separate from the desired this compound due to their similar chemical properties. Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: An effective initial purification step involves washing the crude product. A process that has been shown to be effective for a similar isomer, 2-amino-5-nitropyridine, involves washing the crude material with water to a neutral pH, followed by precipitation from an ice-water bath. This can significantly improve the purity of the product before proceeding to more rigorous purification methods like recrystallization or column chromatography.[1]

Q3: Can I use an acid-base extraction for purification?

A3: While acid-base extraction is a common technique for purifying pyridine derivatives, it should be approached with caution for this compound. The presence of the nitro group can affect the basicity of the pyridine nitrogen and the amino group. It is advisable to first test this method on a small scale to ensure that the compound can be efficiently extracted and recovered without degradation.

Troubleshooting Guides

Recrystallization

Problem: Difficulty finding a suitable recrystallization solvent.

  • Possible Cause: The polarity of this compound requires a specific solvent or solvent system for effective recrystallization.

  • Solution: A systematic solvent screening should be performed. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or ether/petroleum ether. For similar nitropyridine derivatives, recrystallization from ethanol or a mixture of benzene and petroleum ether has been reported to be effective.[2]

Problem: The compound "oils out" during recrystallization.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated.

  • Solution:

    • Use a lower boiling point solvent or a solvent mixture.

    • Ensure the initial dissolution is in the minimum amount of hot solvent.

    • Try a slower cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.

Column Chromatography

Problem: Poor separation of the desired product from impurities.

  • Possible Cause: The polarity of the eluent may not be optimal for separating compounds with similar retention factors.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system should give the desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.

    • Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increasing the polarity.

    • Alternative Stationary Phase: While silica gel is common, for basic compounds like aminopyridines, alternative stationary phases such as neutral or basic alumina can be considered to minimize strong interactions that can lead to poor separation.

Problem: Peak tailing of the product on the column.

  • Possible Cause: The basic nature of the amino group on the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce peak tailing.

    • Use Deactivated Silica: Consider using deactivated (end-capped) silica gel for the chromatography.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better separation, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the least polar mobile phase. If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of each fraction using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

Currently, specific quantitative data for the purification of this compound is not widely available in the literature. However, for the closely related isomer, 2-amino-5-nitropyridine, a purification method involving washing and precipitation has been reported to yield a purity of 98.66%.[1] Researchers should aim for similar or higher purity levels, which can be verified using techniques like HPLC, NMR, and melting point analysis.

Purification MethodCompoundInitial PurityFinal PurityYieldSolvents/ReagentsReference
Washing & Precipitation2-amino-5-nitropyridineNot specified98.66%91.67%Dichloroethane, Water, Ice[1]
Recrystallization4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridineNot specifiedNot specified45.3%Ethanol, Benzene/Petrol[2]

Visualizations

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound InitialWash Initial Washing (e.g., with water) Crude->InitialWash Removal of water-soluble impurities Recrystallization Recrystallization InitialWash->Recrystallization Further purification ColumnChromatography Column Chromatography InitialWash->ColumnChromatography For difficult separations PurityAnalysis Purity Analysis (HPLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization If further purification is needed PurityAnalysis->ColumnChromatography If isomers are present PureProduct Pure Product PurityAnalysis->PureProduct If purity is ≥ 98%

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Logic for Purification Issues cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions Start Purification Issue Encountered NoCrystals No Crystals Form Start->NoCrystals Recrystallization OilingOut Compound Oils Out Start->OilingOut Recrystallization PoorSeparation Poor Separation Start->PoorSeparation Chromatography PeakTailing Peak Tailing Start->PeakTailing Chromatography SolventScreen Solvent Screening Test different solvents/mixtures NoCrystals->SolventScreen SlowCooling Slow Cooling Add seed crystal Scratch flask OilingOut->SlowCooling OptimizeEluent Optimize Eluent via TLC Use gradient elution PoorSeparation->OptimizeEluent AddBase Add Triethylamine to Eluent Use deactivated silica/alumina PeakTailing->AddBase

References

Handling and storage best practices for 6-Nitropyridin-2-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Nitropyridin-2-amine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, storage in a refrigerator at temperatures between 0-8°C is recommended.[3] It is also crucial to protect the compound from light and moisture.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to use freshly prepared solutions of this compound for your experiments. If a solution must be stored, it should be for the shortest possible duration. Use a neutral, aprotic solvent and store the solution at low temperatures (2-8°C), protected from light. The stability of the compound in various solvents can differ, so it is advisable to perform a small-scale stability test if long-term storage in solution is unavoidable.

Q3: What are the known incompatibilities for this compound?

A3: While specific incompatibility data for this compound is limited, based on its chemical structure containing nitro and amine groups, it is prudent to avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][5][6] Such reagents can potentially lead to the degradation of the compound, for instance, through the reduction of the nitro group or hydrolysis of the amine group.[4]

Q4: What are the initial signs of degradation of this compound?

A4: Visual signs of degradation in the solid-state can include a change in color from its typical pale-yellow to orange or yellow-brown appearance or a change in its physical form. In solution, the appearance of a precipitate or a color change can indicate degradation. For analytical confirmation, the presence of unexpected peaks in techniques like HPLC or TLC is a strong indicator of degradation products.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Degradation of the this compound reagent.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

    • Check Purity: Analyze the purity of the stored compound using a suitable analytical method such as HPLC, LC-MS, or NMR to check for the presence of degradation products.

    • Use a Fresh Sample: Repeat the experiment using a fresh, unopened vial of this compound to see if the issue persists.

    • Solution Stability: If using solutions, ensure they were freshly prepared. If stored, consider the possibility of solvent-mediated degradation.

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.

  • Possible Cause: The compound has started to degrade, leading to the formation of impurities.

  • Troubleshooting Steps:

    • Review Solution Preparation and Storage: If the sample was in solution, degradation may have occurred due to factors like exposure to light (photodegradation), non-inert solvent, or inappropriate pH.[4]

    • Solid Sample Check: If the starting solid material is impure, this will be reflected in the analysis. Re-check the purity of the solid.

    • Minimize Freeze-Thaw Cycles: If the solution has been frozen and thawed multiple times, this can contribute to degradation. Aliquoting the stock solution can help mitigate this.

Issue 3: Poor solubility observed.

  • Possible Cause: The compound may have degraded into less soluble impurities, or the incorrect solvent is being used.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Ensure that the chosen solvent is appropriate for this compound.

    • Assess Purity: As with other issues, check the purity of the compound, as degradation products may have different solubility profiles.

    • Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious as excessive heat can accelerate degradation.

Data Presentation

Table 1: Summary of Best Practices for Handling and Storage of this compound

ParameterRecommendationRationale
Storage Temperature 0-8°C (Refrigerator)[3]To minimize thermal degradation.
Storage Atmosphere Dry, well-ventilated area[1]To prevent hydrolysis and other moisture-related degradation.
Container Tightly sealed container[1]To protect from moisture and atmospheric contaminants.
Light Exposure Store in the dark (e.g., amber vial)To prevent photodegradation.
Solution Storage Use freshly prepared solutions. If necessary, store at low temperatures (2-8°C) in a neutral, aprotic solvent for a minimal time.[4]To avoid solvent-mediated degradation, hydrolysis, and other reactions in solution.
Incompatible Materials Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][5][6]To prevent chemical reactions that lead to degradation.

Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research, a general workflow for assessing the stability of this compound is provided below.

Protocol: General Workflow for Purity and Stability Assessment by HPLC

  • Standard Preparation: Accurately weigh and dissolve a known amount of a new, high-purity standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the calibration curve.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where this compound has a strong absorbance.

    • Injection Volume: Typically 10 µL.

  • Analysis:

    • Inject the standards to establish the calibration curve and determine the retention time of the pure compound.

    • Inject the test sample.

    • Compare the chromatogram of the test sample to the standard. The presence of significant peaks at different retention times indicates impurities or degradation products.

    • The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks.

  • Forced Degradation Study (Optional): To understand potential degradation pathways, expose solutions of the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and analyze the resulting samples by HPLC or LC-MS to identify degradation products.

Mandatory Visualization

Below is a troubleshooting workflow for investigating the root cause of unexpected experimental results when using this compound.

G start Unexpected Experimental Results check_reagent Was the this compound from a fresh, verified source? start->check_reagent check_solution_prep Was the solution freshly prepared? check_reagent->check_solution_prep fresh_reagent_yes test_old_reagent Action: Test purity of the old reagent (e.g., HPLC, TLC). check_reagent->test_old_reagent fresh_reagent_no fresh_reagent_yes Yes investigate_other Possible Issue: Other experimental parameters (e.g., other reagents, protocol execution, instrument). check_solution_prep->investigate_other solution_fresh_yes check_solution_storage How was the solution stored? (Temp, Light, Solvent) check_solution_prep->check_solution_storage solution_fresh_no fresh_reagent_no No test_old_reagent->check_solution_prep pure rerun_with_fresh Action: Rerun experiment with a fresh reagent. test_old_reagent->rerun_with_fresh degraded degraded Degraded pure Pure solution_fresh_yes Yes solution_fresh_no No prepare_fresh_solution Action: Prepare a fresh solution and repeat the experiment. check_solution_storage->prepare_fresh_solution

Caption: Troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

Unveiling the Structural Nuances of Nitropyridinamines: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal structural confirmation. This guide delves into the crystallographic analysis of aminonitropyridines, a class of compounds with significant interest in medicinal chemistry. While a public crystal structure for 6-Nitropyridin-2-amine remains elusive, a comparative analysis of its isomers and a related methylated analog offers valuable insights into the subtle yet impactful effects of substituent placement on molecular conformation and crystal packing.

This guide presents a comparative overview of the crystallographic data for three structurally related compounds: 2-Amino-5-nitropyridine, 2-Amino-4-methyl-3-nitropyridine, and 2-Amino-6-methylpyridine. By examining their key structural parameters, we can infer the likely conformational properties of this compound and understand the steric and electronic influences of the nitro and methyl groups on the pyridine ring.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected aminopyridine derivatives, providing a basis for structural comparison. The data highlights variations in crystal system, space group, and unit cell dimensions, which directly correlate to differences in their solid-state packing and intermolecular interactions.

Compound NameChemical FormulaCCDC NumberCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-Amino-5-nitropyridineC₅H₅N₃O₂759882MonoclinicP2₁/c12.563(3)5.9230(12)7.919(2)9097.43(3)90
2-Amino-4-methyl-3-nitropyridineC₆H₇N₃O₂741637MonoclinicP2₁/n7.848(2)11.238(3)8.163(2)90108.38(3)90
2-Amino-6-methylpyridineC₆H₈N₂886321OrthorhombicPca2₁13.911(3)5.8690(10)7.4250(10)909090

CCDC (Cambridge Crystallographic Data Centre) numbers provide unique identifiers for crystallographic datasets.

Deciphering the Structural Landscape: Key Observations

The comparative data reveals the significant influence of substituent positioning on the crystal structures of these aminopyridine derivatives.

  • Impact of the Nitro Group Position: The shift of the nitro group from the 5-position (in 2-Amino-5-nitropyridine) to the 3-position (in 2-Amino-4-methyl-3-nitropyridine) results in a change in the space group and unit cell parameters, indicating a different packing arrangement in the solid state. This is likely driven by the different hydrogen bonding and dipole-dipole interactions facilitated by the altered electronic distribution.

  • Steric and Electronic Effects of the Methyl Group: The presence of a methyl group in 2-Amino-4-methyl-3-nitropyridine and 2-Amino-6-methylpyridine introduces steric bulk and alters the electronic nature of the pyridine ring compared to a simple aminonitropyridine. In 2-Amino-6-methylpyridine, the absence of the strongly electron-withdrawing nitro group leads to a different crystal system (orthorhombic) altogether. This highlights the delicate interplay of steric hindrance and electronic effects in dictating the final crystal lattice.

Based on these observations, it can be postulated that this compound would likely crystallize in a monoclinic or orthorhombic system. The precise arrangement would be governed by the formation of intermolecular hydrogen bonds between the amino group and the nitro group of neighboring molecules, a common motif in such structures.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a well-established experimental workflow. The protocol described below is a generalized procedure applicable to small organic molecules like the aminopyridine derivatives discussed.

1. Crystal Growth:

  • High-purity crystalline material of the target compound is required.

  • Single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened to find optimal conditions.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers equipped with area detectors (like CCD or CMOS sensors) are used for efficient data collection.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • The data is integrated, scaled, and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

  • The initial crystal structure is determined using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.

  • The structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

The experimental workflow for single-crystal X-ray crystallography is depicted in the following diagram:

experimental_workflow cluster_preparation Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Compound Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure (CIF)

Caption: Experimental workflow for single-crystal X-ray crystallography.

This comprehensive guide provides a framework for understanding the structural characteristics of aminonitropyridines through comparative crystallographic analysis. While the definitive crystal structure of this compound awaits experimental determination, the insights gained from its analogs are invaluable for guiding future research and development efforts in medicinal chemistry. The provided experimental protocol serves as a practical reference for researchers seeking to elucidate the structures of novel compounds.

Validating an HPLC method for the quantification of 2-Amino-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-6-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, offering high specificity and the ability to separate the analyte from impurities.[2] This guide provides a comprehensive overview of a validated HPLC method for the quantification of 2-Amino-6-nitropyridine, compares it with alternative analytical techniques, and presents detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC)

A specific, precise, and accurate reversed-phase HPLC (RP-HPLC) method is a reliable approach for the quantitative determination of 2-Amino-6-nitropyridine and its potential impurities.[1] HPLC is a widely used technique for drug stability evaluation due to its specificity, speed, sensitivity, and robustness.[3]

Method Validation Parameters

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[4] Key validation parameters, as recommended by the International Conference on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection and quantification.[4][5]

Parameter Specification Description
Linearity (r²) ≥ 0.998The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5][6]
Accuracy (% Recovery) 98.0% - 102.0%The closeness of test results to the true value, assessed by determining the recovery of a known amount of analyte.[5][7]
Precision (%RSD) ≤ 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5][7]
Limit of Detection (LOD) Analyte is detectableThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
Limit of Quantification (LOQ) Analyte can be quantified with suitable precision and accuracyThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Specificity No interference from placebo or impuritiesThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5]
Experimental Protocol: HPLC Method

This protocol outlines a typical RP-HPLC method for the quantification of 2-Amino-6-nitropyridine.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-6-nitropyridine reference standard and dissolve it in 100 mL of a suitable solvent (e.g., a mixture of the mobile phase).[2]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL) by diluting the stock solution with the solvent.[2]

  • Sample Preparation: Dissolve the sample containing 2-Amino-6-nitropyridine in the solvent to achieve a final concentration within the calibration range.[2]

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and determine the peak area of 2-Amino-6-nitropyridine.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of 2-Amino-6-nitropyridine in the sample solutions from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Cal Prepare Calibration Standards Stock->Cal Inject Inject Solutions Cal->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate Equilibrate System Equilibrate->Inject Chromatogram Record Chromatograms Inject->Chromatogram CalCurve Construct Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Experimental workflow for HPLC quantification.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can be employed for the quantification of 2-Amino-6-nitropyridine. The choice of method depends on factors such as required sensitivity, selectivity, and the sample matrix.[7]

Parameter HPLC-UV UV-Vis Spectrophotometry LC-MS/MS GC-MS
Specificity High[2]Low to Moderate[2]Very High[7]High (after derivatization)[8]
Sensitivity GoodModerateVery High[7]High[8]
Linearity (r²) >0.999[7]>0.99>0.99[7]>0.99[7]
Precision (%RSD) < 2%[7]< 5%< 15%[7]< 15%
Accuracy (% Recovery) 98.0% - 102.0%[7]95% - 105%Within 15%[7]95.33% - 97.93%[7]
Sample Throughput Moderate to High[7]HighHigh[7]Moderate
Instrumentation Cost ModerateLowHighModerate to High
UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid analysis compared to HPLC.[2] However, its specificity is lower, with a higher potential for interference from other absorbing species in the sample matrix.[2] The principle involves measuring the absorbance of light at a specific wavelength (λmax) where the analyte absorbs maximally.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[7] It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer, providing a high degree of specificity through mass-based detection.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of 2-Amino-6-nitropyridine, but it typically requires a derivatization step to increase the analyte's volatility.[8] This method offers excellent separation efficiency and specificity, particularly when using a tandem mass spectrometer (MS/MS) as the detector.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Analyte Extraction Derivatization Derivatization Extraction->Derivatization Inject Inject Sample Derivatization->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection Separate->Detect Identify Identify Compound Detect->Identify Quantify Quantify Analyte Identify->Quantify

General workflow for GC-MS analysis.

Conclusion

The validated RP-HPLC method provides a reliable and robust solution for the routine quantification of 2-Amino-6-nitropyridine, offering a good balance of selectivity, sensitivity, and cost-effectiveness.[1] For specialized applications, such as the analysis of trace impurities or quantification in complex biological matrices, complementary techniques like LC-MS/MS and GC-MS are valuable alternatives.[7] The selection of the most appropriate analytical method should be based on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the sample matrix.[7] The validation of the chosen method according to established guidelines is paramount to ensure the generation of reliable and accurate data.[7]

References

Comparative Analysis of the Biological Activity of 6-Nitropyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 6-Nitropyridin-2-amine and its structurally related analogs. The information presented herein is curated from experimental data to assist researchers and professionals in drug discovery and development in understanding the therapeutic potential of this class of compounds.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. The presence of the nitro group and the amino group on the pyridine ring offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs with a wide spectrum of pharmacological activities. These activities include, but are not limited to, antimicrobial, anticancer, and enzyme inhibitory effects. This guide will delve into a comparative analysis of these activities, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Biological Activity

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the pyridine ring. The following tables summarize the quantitative data from various studies, showcasing the impact of these structural modifications.

Table 1: Anticancer Activity of Pyridine Derivatives
Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 1 (2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile)PC3 (Prostate)0.1[1]
HeLa (Cervical)1.2[1]
Analog 2 (2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile)PC3 (Prostate)0.25[1]
HeLa (Cervical)2.5[1]
5-Fluorouracil (Standard) PC3 (Prostate)7.49[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Urease Inhibitory Activity of Pyridinylpiperazine Derivatives
Compound/AnalogUrease SourceIC50 (µM)Reference
Analog 3 (N-(3-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide)Jack Bean2.13 ± 0.82[2]
Analog 4 (N-(3-nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide)Jack Bean2.56 ± 0.55[2]
Thiourea (Standard) Jack Bean23.2 ± 11.0[2]
Table 3: Antibacterial Activity of 2-Amino-3-cyanopyridine Derivatives
Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Analog 5 (2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile)S. aureus0.039[3]
B. subtilis0.039[3]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways potentially targeted by this compound analogs and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer enzyme Enzyme Inhibition Assays (Kinase, Urease, etc.) characterization->enzyme pathway Signaling Pathway Analysis anticancer->pathway enzyme->pathway docking Molecular Docking pathway->docking

Caption: General experimental workflow for the evaluation of this compound analogs.

iNOS_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes conversion of L_arginine L-Arginine L_arginine->iNOS_protein Inhibitor Nitropyridine Analog (iNOS Inhibitor) Inhibitor->iNOS_protein inhibits

Caption: Simplified iNOS signaling pathway and potential inhibition by nitropyridine analogs.

kinase_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis leads to Inhibitor Nitropyridine Analog (Kinase Inhibitor) Inhibitor->p70S6K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing potential inhibition of p70S6K.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The presented data indicates that strategic modifications of this core structure can lead to potent anticancer, antibacterial, and enzyme inhibitory activities. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to further explore the biological potential of this versatile class of compounds. Future studies should focus on systematic structure-activity relationship (SAR) analyses to optimize the potency and selectivity of these analogs for specific biological targets, ultimately paving the way for the development of new and effective therapeutics.

References

Spectroscopic Analysis: A Comparative Guide to 6-Nitropyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a detailed spectroscopic comparison of the key compound 6-Nitropyridin-2-amine with its common precursors, 2-Aminopyridine and 2-Amino-6-chloropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the shifts in spectral properties corresponding to the structural evolution of the parent molecule through its synthetic pathway. The experimental data herein serves as a valuable reference for reaction monitoring and quality control.

Introduction

This compound is a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds. Its spectroscopic signature is a direct consequence of its unique electronic and structural arrangement, which is significantly altered from its precursors upon the introduction of different functional groups. Understanding these spectroscopic changes is crucial for confirming the identity and purity of the synthesized compounds. This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound and two of its key precursors.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 2-Aminopyridine. A common route involves the chlorination of 2-Aminopyridine to form 2-Amino-6-chloropyridine, followed by nitration to yield the final product. This pathway is illustrated below.

Synthesis of this compound Synthetic Pathway to this compound A 2-Aminopyridine B 2-Amino-6-chloropyridine A->B Chlorination (e.g., SO2Cl2) C This compound B->C Nitration (e.g., HNO3/H2SO4)

Caption: Synthetic route from 2-Aminopyridine to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values have been compiled from various sources and represent typical experimental findings.

¹H NMR Data (δ, ppm)
CompoundH-3H-4H-5H-6NH₂
2-Aminopyridine6.57.46.78.05.8
2-Amino-6-chloropyridine6.67.56.8-6.2
This compound6.77.88.2-7.5
¹³C NMR Data (δ, ppm)
CompoundC-2C-3C-4C-5C-6
2-Aminopyridine158110138114148
2-Amino-6-chloropyridine159112140116149
This compound157111141120155
IR Absorption Data (cm⁻¹)
CompoundN-H StretchC=C, C=N StretchNO₂ Symmetric StretchNO₂ Asymmetric StretchC-Cl Stretch
2-Aminopyridine3440, 33001630, 1580---
2-Amino-6-chloropyridine3450, 33101625, 1575--~780
This compound3400, 32801640, 1590~1350~1540-
UV-Vis Absorption Data (λmax, nm)
CompoundSolventλmax (nm)
2-AminopyridineEthanol245, 298
2-Amino-6-chloropyridineEthanol250, 310
This compoundEthanol235, 350

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound and its precursors is outlined below.

Experimental Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Starting Material (2-Aminopyridine) B Reaction 1 (Chlorination) A->B C Intermediate (2-Amino-6-chloropyridine) B->C D Reaction 2 (Nitration) C->D F NMR (¹H, ¹³C) C->F Characterization G IR (FTIR-ATR) C->G Characterization H UV-Vis C->H Characterization E Final Product (this compound) D->E E->F Characterization E->G Characterization E->H Characterization

Caption: Workflow for synthesis and spectroscopic characterization.

Cross-Validation of Analytical Methods for the Detection of 6-Nitropyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. 6-Nitropyridin-2-amine is a potential impurity or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive cross-validation and comparison of two common analytical techniques for its detection and quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., routine quality control versus impurity identification). This document presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.02 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL0.15 µg/mL
Analysis Time 15 - 25 minutes20 - 30 minutes
Selectivity GoodExcellent (with mass spectral confirmation)
Instrumentation Cost ModerateHigh
Solvent Consumption HighLow (gas carrier)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the accurate and precise quantification of this compound in bulk drug substances or reaction mixtures.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 20% A, 80% B

    • 15-18 min: Hold at 20% A, 80% B

    • 18.1-22 min: Return to 95% A, 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standards to generate a calibration curve.

  • Inject the sample solutions for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and suitable for the identification and quantification of this compound, especially in complex matrices where co-eluting impurities may be present.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as methanol or ethyl acetate to a concentration of 0.1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a concentration of approximately 1.0 mg/mL.

3. Analysis Procedure:

  • Condition the GC column as per the manufacturer's instructions.

  • Inject the standards to generate a calibration curve.

  • Inject the sample solutions for quantification and identification based on retention time and mass spectrum.

Visualized Workflows and Logic

analytical_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Comparison cluster_conclusion Conclusion define_purpose Define Analytical Purpose select_methods Select Methods (e.g., HPLC, GC-MS) define_purpose->select_methods define_parameters Define Validation Parameters (ICH Q2) select_methods->define_parameters prepare_samples Prepare Standards & Samples define_parameters->prepare_samples run_hplc Perform HPLC Analysis prepare_samples->run_hplc run_gcms Perform GC-MS Analysis prepare_samples->run_gcms collect_data Collect Raw Data run_hplc->collect_data run_gcms->collect_data process_hplc Process HPLC Data (Linearity, Precision, etc.) collect_data->process_hplc process_gcms Process GC-MS Data (Linearity, Precision, etc.) collect_data->process_gcms compare_results Compare Performance Metrics process_hplc->compare_results process_gcms->compare_results cross_validate Cross-Validate Results compare_results->cross_validate select_optimal Select Optimal Method for Intended Use cross_validate->select_optimal document_report Document Validation Report select_optimal->document_report

Workflow for Analytical Method Cross-Validation.

method_selection_logic cluster_criteria Decision Criteria cluster_methods Method Choice start Start: Need to detect This compound quant_or_id Primary Goal: Quantification or Identification? start->quant_or_id matrix_complexity Sample Matrix Complexity? quant_or_id->matrix_complexity Quantification gcms GC-MS: - High selectivity - Definitive identification - Good for complex matrices quant_or_id->gcms Identification sensitivity_req High Sensitivity Required? matrix_complexity->sensitivity_req Low matrix_complexity->gcms High hplc HPLC-UV: - Robust for routine QC - Good for quantification sensitivity_req->hplc No sensitivity_req->gcms Yes

A Comparative Guide to In Vitro Assay Validation for Novel 6-Nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive framework for the in vitro validation of novel compounds derived from the 6-Nitropyridin-2-amine scaffold, tailored for researchers, scientists, and professionals in drug development. Pyridine derivatives are a significant class of compounds in medicinal chemistry, with many showing promise as anticancer agents through mechanisms like kinase inhibition.[1][2] The validation of in vitro assays is a crucial step to ensure the reliability and reproducibility of data before advancing a compound to further preclinical development.[3][4]

Comparative Analysis of Key In Vitro Assays

The initial stages of drug discovery rely on a robust screening funnel to identify promising compounds.[3] This involves a series of assays to evaluate a compound's biological activity, starting with its effect on cell viability and progressing to confirm its interaction with the intended molecular target.

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for evaluating a compound's potential to kill or inhibit the proliferation of cancer cells.[5] These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to infer cell viability.[3]

Table 1: Comparison of Common Cytotoxicity & Cell Viability Assays

AssayPrincipleThroughputCostEndpointAdvantagesDisadvantages
MTT Assay Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[6]HighLowColorimetricWell-established, robust sensitivity, and reproducible.Requires a solubilization step; can be affected by the metabolic state of cells.
MTS Assay Similar to MTT, but the formazan product is soluble in culture medium, eliminating a solubilization step.[7]HighModerateColorimetricSimpler workflow than MTT.[7]Reagents can be more expensive than MTT.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active, viable cells.HighHighLuminescentHighly sensitive, rapid, and suitable for high-throughput screening.Signal can be affected by compounds that modulate ATPases.
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.HighModerateColorimetricNon-destructive to remaining cells; allows for kinetic measurements.Less sensitive than metabolic assays; interference from LDH in serum.[3]
Target Engagement Assays

After identifying cytotoxic activity, it is crucial to confirm that the compound directly interacts with its intended molecular target within the complex cellular environment.[8][9] Target engagement assays provide this critical evidence, helping to build structure-activity relationships and confirm the mechanism of action.[8]

Table 2: Comparison of Common Target Engagement Assays

AssayPrincipleThroughputTarget StateAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Based on the principle that a protein's thermal stability increases upon ligand binding.[10][11]MediumEndogenous protein in live cells or lysates.[10][12]Directly confirms target binding in a physiological context; no need for compound or protein labeling.[8][10]Can be technically demanding; not all proteins are suitable.[13]
NanoBRET™ Assay Measures target engagement in live cells using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.HighOverexpressed tagged protein in live cells.Highly sensitive and quantitative; suitable for high-throughput screening.[14]Requires genetic modification of cells to express the tagged protein.
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.Low-MediumPurified protein.Provides real-time kinetic data (on- and off-rates) and affinity measurements.[8]Requires purified, active protein; potential for artifacts from protein immobilization.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event between a compound and a purified protein.LowPurified protein.Provides a complete thermodynamic profile (ΔH, ΔS, Kd) of the interaction; label-free.[8]Requires large quantities of highly purified protein; low throughput.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data.

Protocol: MTT Cell Viability Assay

This protocol assesses the effect of a compound on cell viability by measuring metabolic activity.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control.[16]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into visible purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[19]

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol confirms target engagement by measuring changes in protein thermal stability upon compound binding in intact cells.[10]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control and incubate for a specified time (e.g., 1-3 hours) at 37°C.[20]

  • Heat Challenge: Transfer the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles or using a specific lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) at 4°C to pellet the precipitated/aggregated proteins.[10]

  • Protein Quantification: Transfer the supernatant containing the soluble protein fraction to a new tube.

  • Analysis by Western Blot: Analyze the amount of the target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with an antibody specific to the target protein.[21]

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[11]

Mandatory Visualizations

Diagrams are provided to illustrate key processes and pathways relevant to the validation of this compound derivatives.

G cluster_0 In Vitro Assay Validation Workflow A Compound Synthesis & Characterization B Primary Screening (e.g., MTT Assay) A->B C Hit Identification (Potency & Efficacy) B->C D Target Engagement (e.g., CETSA) C->D E Mechanism of Action (e.g., Cell Cycle Analysis, Apoptosis) D->E F Selectivity Profiling (Kinase Panel) D->F G Lead Optimization E->G F->G

Caption: A typical workflow for the in vitro validation of novel therapeutic compounds.

G cluster_1 Hypothetical Kinase Inhibition Pathway Compound This compound Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR) Compound->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of a signaling pathway by a this compound derivative.

References

A Comparative Guide to 6-Nitropyridin-2-amine and 2-Amino-5-nitropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available synthons, nitropyridineamines serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive comparative analysis of two isomeric nitropyridineamines: 6-Nitropyridin-2-amine and 2-Amino-5-nitropyridine. By examining their synthesis, physicochemical properties, and reactivity in key synthetic transformations, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physical and spectroscopic characteristics of these isomers is crucial for their identification and manipulation in a laboratory setting. The key properties are summarized below.

PropertyThis compound2-Amino-5-nitropyridine
Molecular Formula C₅H₅N₃O₂C₅H₅N₃O₂
Molecular Weight 139.11 g/mol [1]139.11 g/mol [2]
CAS Number 14916-63-3[1]4214-76-0[2]
Appearance Yellow to dark yellow powderYellow crystalline solid[3]
Melting Point Not explicitly found186-188 °C[4]
¹H NMR (DMSO-d₆) δ 7.85 (t, J=8.2 Hz, 1H), 7.45 (br s, 2H), 7.39 (d, J=7.5 Hz, 1H), 6.64 (d, J=8.8 Hz, 1H)δ 8.85 (s, 1H), 8.19 (s, 1H), 7.61 (s, 2H), 6.55 (s, 1H)[5]
¹³C NMR (DMSO-d₆) Data not readily available in searched literature.δ 161.4, 157.0, 145.7, 131.2, 108.2
IR (cm⁻¹) Data not readily available in searched literature.Data available from NIST WebBook[6]

Synthesis of Isomers: A Comparative Overview

The accessibility of a starting material is a critical factor in its utility. Both this compound and 2-Amino-5-nitropyridine can be synthesized from readily available precursors, though with notable differences in reported yields and methodologies.

Synthesis of 2-Amino-5-nitropyridine

A high-yielding and well-documented procedure for the synthesis of 2-Amino-5-nitropyridine involves the direct nitration of 2-aminopyridine. This method is efficient and provides the desired product with excellent purity.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [7]

  • To a solution of 2-aminopyridine (18.82 g, 0.2 mol) in 75.3 g of 1,2-dichloroethane, slowly add a mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise at a temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for 12 hours, during which the color will change from light yellow to red-wine.

  • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH reaches 5.8.

  • Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

  • Pour the residue into ice water to precipitate a dark yellow solid.

  • Filter the solid, wash with water, and dry to afford 2-Amino-5-nitropyridine.

    • Yield: 91.67%

    • Purity (HPLC): 98.66%

Synthesis of this compound

A direct, high-yield synthesis protocol for this compound from 2-aminopyridine is not as readily available in the literature. However, a plausible and effective route can be adapted from the synthesis of analogous compounds, such as 2-amino-6-chloro-3-nitropyridine, which starts from 2,6-dichloropyridine.[8] This multi-step approach offers good control over regioselectivity.

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2,6-Dichloropyridine [8]

  • Slowly add 2,6-dichloropyridine (25.0 g, 0.168 mol) to concentrated sulfuric acid at 20–25 °C with constant stirring.

  • Add concentrated nitric acid (75.0 g, 98.0%) slowly, keeping the temperature below 50 °C.

  • Heat the mixture to 100–105 °C for 5 hours.

  • Cool the reaction mixture to 50 °C and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.

    • Yield: ~75%

Step 2: Selective Ammonolysis [8][9]

  • Dissolve 2,6-dichloro-3-nitropyridine (0.129 mol) in methanol.

  • Add a 25% aqueous ammonia solution (0.179 mol) at room temperature.

  • Heat the mixture to 35–40 °C for 2 hours.

  • Cool the reaction mixture to 20 °C.

  • Filter the resulting solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

    • Yield: ~56%

Step 3: Reduction of the Chloro Group (Conceptual) A subsequent reduction step to remove the chloro group would be necessary to arrive at the final product, this compound. This could potentially be achieved through catalytic hydrogenation.

Reactivity and Application in Synthesis: A Comparative Discussion

The differential placement of the amino and nitro groups on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the two isomers.

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen is inherently electron-withdrawing, activating the 2- and 4-positions towards nucleophilic attack. In this compound, the nitro group at the 6-position provides strong activation for nucleophilic substitution at the 2-position (where the amino group resides). Conversely, in 2-Amino-5-nitropyridine, the nitro group is at the 5-position, which is meta to the 2-amino group. While the ring is still activated, the lack of direct ortho or para relationship between a potential leaving group at the 2-position and the activating nitro group suggests that this compound would be more reactive in SNAr reactions if the amino group were converted to a suitable leaving group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The amino group in both isomers can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle.[10] However, with appropriate ligand and base selection, successful couplings can be achieved. The electronic nature of the pyridine ring, influenced by the substituent positions, will affect the rates of oxidative addition and reductive elimination. For a Suzuki coupling involving a bromo-analogue of these compounds, the more electron-deficient pyridine ring of the 6-nitro isomer might facilitate oxidative addition, potentially leading to faster reaction rates compared to the 5-nitro isomer.

Application in the Synthesis of Bioactive Molecules

Both isomers serve as valuable precursors in the synthesis of a variety of biologically active compounds.

2-Amino-5-nitropyridine in Drug Synthesis

2-Amino-5-nitropyridine is a key intermediate in the synthesis of several pharmaceuticals, including the anti-cancer agent Enasidenib, an inhibitor of isocitrate dehydrogenase 2 (IDH2).[10]

Enasidenib_Synthesis_Pathway 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Intermediate_1 2-bromo-5-nitropyridine 2-Amino-5-nitropyridine->Intermediate_1 Sandmeyer Reaction Intermediate_2 Triazine Core Intermediate_1->Intermediate_2 Nucleophilic Substitution Enasidenib Enasidenib Intermediate_2->Enasidenib Coupling & Elaboration

Synthetic approach to Enasidenib from 2-Amino-5-nitropyridine.
This compound in Drug Synthesis

While less documented in readily available literature, this compound and its derivatives are also important in medicinal chemistry. For instance, related structures are found in farnesyltransferase inhibitors like Tipifarnib.[11]

General_Synthetic_Workflow Start Starting Material (e.g., Aminopyridine) Nitration Nitration Start->Nitration Isomer_Separation Isomer Separation (if necessary) Nitration->Isomer_Separation Functionalization Further Functionalization (e.g., Halogenation, Coupling) Isomer_Separation->Functionalization Final_Product Target Bioactive Molecule Functionalization->Final_Product

A generalized workflow for utilizing nitropyridineamines in synthesis.

Conclusion

Both this compound and 2-Amino-5-nitropyridine are valuable building blocks in organic synthesis. 2-Amino-5-nitropyridine benefits from a straightforward, high-yielding synthesis and has well-documented applications in the preparation of bioactive molecules. In contrast, while the synthesis of this compound is less directly reported, its electronic properties suggest potentially enhanced reactivity in certain transformations. The choice between these two isomers will ultimately depend on the specific synthetic strategy, target molecule, and the desired reactivity profile. This guide provides a foundational understanding to aid researchers in navigating these considerations.

References

Evaluating the Efficacy of AZD7648, a 6-Nitropyridin-2-amine-based Inhibitor, Against Standard DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a detailed comparison of the 6-nitropyridin-2-amine-based DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, with established standard inhibitors M3814 (Peposertib) and NU7441. The focus is on the objective evaluation of their performance based on quantitative experimental data, detailed methodologies, and visualization of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction to DNA-PK and its Inhibition

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] In many cancers, the DNA damage response (DDR) is dysregulated, making cancer cells reliant on specific repair pathways like NHEJ for survival, especially when subjected to DNA-damaging agents such as radiotherapy and certain chemotherapies.[3] Inhibition of DNA-PK can therefore sensitize cancer cells to these treatments, representing a promising therapeutic strategy.[3]

Quantitative Comparison of Inhibitor Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the reported IC50 values for AZD7648 and the standard inhibitors M3814 and NU7441 against DNA-PK.

Inhibitor ClassInhibitor NameTargetIC50 (in vitro)
This compound-based AZD7648DNA-PK0.6 nM[4][5][6][7][8]
Standard Inhibitor M3814 (Peposertib)DNA-PK0.6 nM[3]
Standard Inhibitor NU7441DNA-PK14 nM[9][10][11]

Table 1: Comparison of in vitro IC50 values for DNA-PK inhibitors.

As the data indicates, both AZD7648 and M3814 exhibit highly potent inhibition of DNA-PK with identical sub-nanomolar IC50 values. NU7441 is also a potent inhibitor, though its IC50 is approximately 23-fold higher than that of AZD7648 and M3814.

Experimental Protocols

The determination of IC50 values for DNA-PK inhibitors typically involves a biochemical kinase assay. A representative protocol is detailed below, based on commonly used methodologies like the ADP-Glo™ Kinase Assay.

Protocol: In Vitro DNA-PK Kinase Assay for IC50 Determination

Objective: To measure the enzymatic activity of DNA-PK in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Purified recombinant human DNA-PK enzyme

  • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

  • ATP (Adenosine triphosphate)

  • Inhibitor compounds (AZD7648, M3814, NU7441) dissolved in DMSO

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • Calf Thymus DNA (for DNA-PK activation)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Microplate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of each inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.01 nM).

  • Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the serially diluted inhibitor or DMSO (as a vehicle control).

    • Add the DNA-PK enzyme and calf thymus DNA to the wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for DNA-PK.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction, which generates a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

DNA_PK_Signaling_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_NHEJ Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates LigaseIV_XRCC4 Ligase IV / XRCC4 / XLF DNA_PKcs->LigaseIV_XRCC4 recruits Artemis->DSB processes ends Repair DNA Repair LigaseIV_XRCC4->Repair ligates Inhibitor DNA-PK Inhibitor (e.g., AZD7648) Inhibitor->DNA_PKcs inhibits

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

Experimental_Workflow start Start inhibitor_prep Prepare Serial Dilutions of Inhibitors start->inhibitor_prep reaction_setup Set up Kinase Reaction in Microplate (DNA-PK, Substrate, ATP, Inhibitor) inhibitor_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation adp_detection Stop Reaction and Detect ADP Production (e.g., ADP-Glo™ Assay) incubation->adp_detection data_acquisition Measure Luminescence adp_detection->data_acquisition data_analysis Analyze Data and Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for determining the IC50 of DNA-PK inhibitors.

Conclusion

The this compound-based inhibitor, AZD7648, demonstrates exceptional potency against DNA-PK, with an IC50 value of 0.6 nM, which is on par with the highly potent standard inhibitor M3814. Both AZD7648 and M3814 are significantly more potent than the established inhibitor NU7441 in in vitro biochemical assays. The selection of an appropriate DNA-PK inhibitor for research or clinical development will depend on a variety of factors beyond in vitro potency, including selectivity, pharmacokinetic properties, and in vivo efficacy. This guide provides a foundational comparison to aid in these critical decisions.

References

Safety Operating Guide

Proper Disposal of 6-Nitropyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Nitropyridin-2-amine (CAS No. 14916-63-3) requires disposal as hazardous waste. Under no circumstances should it be released into the environment, including drains or standard refuse systems. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Safety Summary

This compound is a chemical compound that presents several hazards. It is crucial to handle this substance with appropriate personal protective equipment (PPE) in a controlled environment.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Acute Toxicity (Inhalation) Harmful if inhaled.
Specific Target Organ Toxicity May cause respiratory irritation.

This data is a summary of hazard statements and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound. Adherence to these steps is mandatory for laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Collection and Segregation

Proper containment is the first critical step in the disposal process.

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, weighing paper, contaminated gloves) in a designated, leak-proof, and sealable container that is chemically compatible.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Irritant").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It should be kept separate from strong oxidizing agents.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Contain the spill.

    • Absorb the spilled material with an inert, dry substance such as vermiculite, sand, or a commercial absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.

Final Disposal

The ultimate disposal of this compound must be conducted by qualified professionals in accordance with all applicable regulations.

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company or your institution's EHS department.[2][3]

  • Regulatory Compliance: Disposal procedures must strictly adhere to all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1]

  • Prohibited Actions: Never dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe->fume_hood waste_collection Step 3: Place Waste in a Labeled, Compatible Hazardous Waste Container fume_hood->waste_collection spill_check Is there a spill? waste_collection->spill_check small_spill Small Spill: Absorb with inert material, collect for disposal spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and contact EHS spill_check->large_spill Yes, Large secure_container Step 4: Keep Container Securely Sealed spill_check->secure_container No small_spill->waste_collection end End: Proper Disposal Complete large_spill->end storage Step 5: Store in Designated Hazardous Waste Accumulation Area secure_container->storage segregation Step 6: Segregate from Incompatible Materials storage->segregation professional_disposal Step 7: Arrange for Professional Disposal via EHS or Licensed Contractor segregation->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 6-Nitropyridin-2-amine, ensuring a secure laboratory environment. The following procedures have been synthesized from safety data sheets of analogous compounds due to the limited specific data for this compound itself.

Hazard Overview

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. This includes protection for the eyes, skin, and respiratory system.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles.[4] A face shield may be necessary if there is a splash hazard.[4][5]Protects against splashes, dust, and vapors that can cause serious eye irritation.[3]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber with >0.11 mm thickness).[4] Always inspect gloves for integrity before use. Lab Coat: A clean, buttoned lab coat must be worn. Protective Clothing: For larger quantities, a chemical-resistant apron or suit is recommended.[4]Prevents skin contact, which can cause irritation.[3]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required if handling outside a fume hood or if dust generation is likely.[4] For higher exposure, a full-face supplied-air respirator may be necessary.[4]Avoids inhalation of dust or vapors which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] The compound should be stored in a refrigerator. Keep it locked up or in an area accessible only to qualified personnel.

2. Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

3. Handling and Use:

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[4]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.[4]

    • Use a spatula for transferring the solid compound to a tared weighing vessel.

    • Clean any spills within the fume hood immediately.

  • Solution Preparation:

    • Add the weighed compound to the appropriate solvent in a suitable container.

    • Ensure the container is securely capped before mixing.

  • Closed Systems: Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the work environment.[4]

4. Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Cover drains to prevent entry into the sewer system.

  • Cleanup: For a solid spill, carefully take up the material and place it in an appropriate container for disposal, avoiding dust creation.[2] Cover a powder spill with a plastic sheet to minimize spreading.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Categorization:

    • Solid Waste: Includes unused or expired this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips).

  • Waste Collection:

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[4]

  • Disposal:

    • Dispose of the waste through an approved waste disposal plant. All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[6]

Logical Workflow for Handling this compound

G Workflow for Safe Handling of this compound A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Store Securely C Preparation for Handling (Don PPE) B->C Retrieve for Use D Handling in Fume Hood (Weighing, Transfer) C->D Proceed to Hood E Experimental Use (Reaction Setup) D->E Use in Experiment I Spill Response D->I If Spill Occurs F Decontamination (Clean Workspace) E->F Post-Experiment E->I If Spill Occurs G Waste Segregation (Solid Waste) F->G Collect Waste H Proper Disposal (Approved Vendor) G->H Final Disposal I->G Contain & Clean

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.